molecular formula C12H16N2O3 B596107 tert-Butyl (4-acetylpyridin-3-yl)carbamate CAS No. 1260892-75-8

tert-Butyl (4-acetylpyridin-3-yl)carbamate

カタログ番号: B596107
CAS番号: 1260892-75-8
分子量: 236.271
InChIキー: GFXIZWAPDSDUNQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl (4-acetylpyridin-3-yl)carbamate is a valuable chemical building block in organic synthesis and drug discovery. The structure incorporates a pyridine ring, a protected amine via the tert-butyloxycarbonyl (Boc) group, and an acetyl moiety, making it a versatile intermediate for further functionalization . This compound is particularly useful for constructing more complex molecules targeting heterocyclic systems. The protected amine can be readily deprotected under mild acidic conditions to generate a free amino group, which is a crucial transformation in multi-step synthetic sequences, including the preparation of active pharmaceutical ingredients (APIs) . The acetyl group offers a handle for various reactions, including condensations and nucleophilic additions, enabling researchers to explore structure-activity relationships in medicinal chemistry programs. Compounds based on similar pyridine-carbamate scaffolds are of significant interest in developing potent modulators for biological targets. For instance, related structures have been investigated as organocatalytic switches for DNA repair enzymes like OGG1, highlighting the potential of such chemistries in developing new therapeutic strategies for oxidative stress-related diseases . Furthermore, the reactivity of the pyridine ring, especially in its cationic form, allows for selective substitution via mechanisms such as the Minisci reaction, facilitating the introduction of alkyl and other functional groups at specific positions on the heteroaromatic ring . This reagent is intended for research applications by qualified laboratory personnel.

特性

IUPAC Name

tert-butyl N-(4-acetylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(15)9-5-6-13-7-10(9)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXIZWAPDSDUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743614
Record name tert-Butyl (4-acetylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260892-75-8
Record name tert-Butyl (4-acetylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Strategic Utility of tert-Butyl (4-acetylpyridin-3-yl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Latent" Pharmacophore

tert-Butyl (4-acetylpyridin-3-yl)carbamate (CAS: 1260892-75-8) is not a standalone drug; it is a high-value pharmacophore precursor . In the landscape of drug discovery, it serves as a "masked" ortho-amino ketone—a structural motif notorious for its instability and tendency to self-polymerize in its free form.

By protecting the amine with a Boc (tert-butyloxycarbonyl) group, this compound allows researchers to store and manipulate a high-energy scaffold that is primed for the synthesis of 1,7-naphthyridines . These fused heterocyclic systems are "privileged scaffolds" in medicinal chemistry, serving as the core architecture for potent kinase inhibitors targeting FGFR , Tpl2 , and c-Met pathways in oncology and immunology.

This guide details the mechanism of activating this precursor, its conversion into bioactive 1,7-naphthyridines, and the downstream biological validation of these targets.

Chemical Architecture & Mechanism of Action

The biological relevance of this compound lies in its ability to undergo Friedländer Condensation . The Boc group acts as a safety lock. Once removed, the revealed amine (at position 3) and the acetyl group (at position 4) are perfectly positioned to react with ketones or aldehydes, closing a second pyridine ring to form the naphthyridine core.

The Activation Pathway (Friedländer Synthesis)

The transformation from inert precursor to bioactive scaffold follows a precise three-step cascade:

  • Acidic Deprotection: Removal of the Boc group using Trifluoroacetic acid (TFA) or HCl.

  • Imine Formation: The free amine attacks the carbonyl of a condensation partner (e.g., an aryl ketone).

  • Cyclodehydration: Intramolecular aldol condensation closes the ring, yielding the aromatic 1,7-naphthyridine system.

Visualization: Synthetic Activation Workflow

Friedlander_Mechanism Precursor This compound (Stable Precursor) Intermediate 3-Amino-4-acetylpyridine (Reactive 'Ortho-Amino Ketone') Precursor->Intermediate Deprotection (TFA/DCM) Cyclization Friedländer Condensation (Base/Acid Catalyzed) Intermediate->Cyclization + Reagent Reagent Condensation Partner (e.g., Aryl Ketone / Aldehyde) Reagent->Cyclization Product 1,7-Naphthyridine Scaffold (Bioactive Core) Cyclization->Product - 2 H2O

Figure 1: The "Unlocking" mechanism. The Boc-protected precursor is deprotected to generate the reactive intermediate which immediately cyclizes with a ketone partner to form the drug scaffold.

Downstream Biological Applications

Once the 1,7-naphthyridine core is synthesized from this precursor, the resulting molecules exhibit potent biological activity against specific kinase targets.[1]

Target 1: Fibroblast Growth Factor Receptors (FGFR)

Derivatives synthesized from this scaffold have shown nanomolar affinity for the FGFR family (FGFR1–4).

  • Mechanism: The naphthyridine nitrogen atoms form hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • Therapeutic Utility: Inhibition of FGFR signaling blocks tumor angiogenesis and cell proliferation in gastric and urothelial cancers.

Target 2: Tumor Progression Locus 2 (Tpl2)

1,7-Naphthyridine-3-carbonitriles, accessible via this precursor, are selective inhibitors of Tpl2 kinase.

  • Biological Impact: Tpl2 regulates cytokine production (TNF-α, IL-1β) via the ERK/MAPK pathway. Inhibitors derived from this scaffold are explored for autoimmune diseases (rheumatoid arthritis) and inflammation-driven cancers.

Visualization: FGFR Signaling Pathway Inhibition

FGFR_Pathway FGF FGF Ligand FGFR FGFR Receptor (Tyrosine Kinase) FGF->FGFR Activation FRS2 FRS2 FGFR->FRS2 Phosphorylation Drug 1,7-Naphthyridine Inhibitor (Derived from Precursor) Drug->FGFR Inhibition (ATP Competition) GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Tumor Growth) ERK->Proliferation AKT AKT PI3K->AKT Angiogenesis Angiogenesis AKT->Angiogenesis

Figure 2: Biological intervention point. The synthesized inhibitor blocks FGFR phosphorylation, halting the downstream RAS/MAPK and PI3K/AKT cascades essential for tumor survival.

Experimental Protocols

These protocols are designed for researchers validating the utility of the precursor in generating bioactive libraries.

Protocol A: Deprotection & Cyclization (One-Pot Synthesis)

Objective: Synthesize a 2-aryl-1,7-naphthyridine derivative. Safety: Perform in a fume hood. TFA is corrosive.

  • Deprotection:

    • Dissolve 1.0 eq of This compound in Dichloromethane (DCM) (0.1 M concentration).

    • Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.

    • Stir at room temperature (RT) for 2 hours. Monitor by TLC (disappearance of starting material).

    • Concentrate in vacuo to remove excess TFA. The residue is the TFA salt of 3-amino-4-acetylpyridine.

  • Condensation:

    • Dissolve the residue in Ethanol (EtOH).

    • Add the ketone partner (e.g., acetophenone, 1.2 eq).

    • Add 20% aqueous KOH (2.0 eq) or piperidine (catalytic amount) to basify.

    • Reflux at 80°C for 4–12 hours.

  • Work-up:

    • Cool to RT. Pour into ice water.

    • Extract with Ethyl Acetate (3x). Wash organic layer with brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purify via column chromatography (Hexane/EtOAc gradient).

Protocol B: In Vitro Kinase Inhibition Assay (FGFR4)

Objective: Quantify the biological activity (IC50) of the synthesized naphthyridine.

ParameterCondition
Assay Platform FRET-based Kinase Assay (e.g., LanthaScreen)
Enzyme Recombinant Human FGFR4 (0.2 ng/µL)
Substrate Poly-GT-Biotin (200 nM)
ATP Concentration Km apparent (typically 100 µM)
Incubation 1 hour at Room Temperature
Detection Eu-labeled anti-phosphotyrosine antibody
Data Analysis Non-linear regression (Sigmoidal dose-response)

Validation Criteria: A successful synthesis derived from the precursor should yield an IC50 < 100 nM against the target kinase.

References

  • Stockmann, V., & Fiksdahl, A. (2012).[1][2][3] "Synthesis of Novel 1,7-Naphthyridines by Friedländer Condensation of Pyridine Substrates." ChemInform, 43(17).

  • Angibaud, P. R., et al. (2015).[4] "Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family." Cancer Research, 75(15_Supplement), 3641.

  • Lovering, F., et al. (2009). "Identification of a novel class of selective Tpl2 kinase inhibitors: 4-Alkylamino-[1,7]naphthyridine-3-carbonitriles." Bioorganic & Medicinal Chemistry Letters, 19(11), 2980-2984.

  • Mondal, S., et al. (2023).[5][6] "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Molecules, 28(3), 1157.

  • ChemicalBook. (2024). "this compound Product Properties." ChemicalBook Registry.

Sources

Unlocking the Therapeutic Potential of tert-Butyl (4-acetylpyridin-3-yl)carbamate: A Research and Development Blueprint

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for investigating the therapeutic potential of the novel chemical entity, tert-Butyl (4-acetylpyridin-3-yl)carbamate. In the absence of established biological data for this specific molecule, this document leverages a first-principles approach, dissecting its structural components—the carbamate moiety and the 4-acetylpyridine core—to hypothesize and prioritize potential therapeutic targets. We present a structured, multi-pronged research plan designed to systematically evaluate this compound's activity against high-probability target classes, including cholinesterases and kinases. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols and the scientific rationale necessary to embark on a rigorous exploration of this promising, yet uncharacterized, molecule.

Introduction: The Case for Investigating this compound

The landscape of drug discovery is perpetually in search of novel scaffolds that can be developed into effective therapeutics. This compound presents an intriguing starting point for such an investigation. Its structure is a composite of two well-recognized pharmacophores: a carbamate and a substituted pyridine ring. While this specific combination remains unexplored in the public domain, the constituent parts have a rich history in medicinal chemistry.

The carbamate group is a cornerstone of many approved drugs, most notably as a mechanism for inhibiting serine hydrolases like acetylcholinesterase (AChE)[1][2][3]. The pyridine ring, a bioisostere of benzene, is a privileged scaffold found in a vast array of bioactive molecules, including numerous kinase inhibitors. The tert-butyloxycarbonyl (Boc) group, while often employed as a protecting group in chemical synthesis due to its stability and ease of removal under acidic conditions, can also contribute to the overall physicochemical properties of a molecule, influencing its solubility, membrane permeability, and interaction with biological targets[4][5][6].

This guide, therefore, is constructed not on a foundation of existing data for the title compound, but as a prospective blueprint for its systematic evaluation. We will proceed by dissecting the molecule's structure to infer potential biological activity, proposing a logical progression of experiments to test these hypotheses, and providing the detailed methodologies required to generate robust and interpretable data.

Structural Analysis and Hypothesis Generation

The core of our investigative strategy lies in a structure-based hypothesis. The molecule can be deconstructed into two key functional domains:

  • The Carbamate Domain: The tert-butyl carbamate functional group is structurally analogous to the transition state of acetylcholine hydrolysis. This makes enzymes that process acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), primary hypothetical targets[7][8]. Inhibition of these enzymes is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease and other neurological disorders[8][9][10].

  • The 4-Acetylpyridine Domain: The pyridine ring is a common feature in small molecule kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond with the hinge region of the kinase ATP-binding pocket. The acetyl group provides an additional point of interaction and can influence the molecule's electronic properties and orientation within a binding site.

Based on this analysis, we propose two primary, high-priority therapeutic target classes for initial investigation:

  • Cholinesterases (AChE and BChE): As potential inhibitors for neurodegenerative diseases.

  • Protein Kinases: A broad class of enzymes implicated in oncology, inflammation, and other diseases.

A secondary line of inquiry could involve exploring the compound as a key intermediate, where the Boc group is removed to unmask a primary amine, opening up further synthetic derivatization possibilities[11]. However, this guide will focus on the therapeutic potential of the intact molecule.

Proposed Therapeutic Target Evaluation I: Cholinesterase Inhibition

Scientific Rationale

Carbamate-based inhibitors function by carbamoylating a critical serine residue within the active site of cholinesterases, forming a transient covalent bond that is more stable and slower to hydrolyze than the acetylated intermediate formed with acetylcholine[1][2]. This leads to a temporary inactivation of the enzyme, an increase in acetylcholine levels in the synaptic cleft, and enhanced cholinergic neurotransmission. The kinetics of this interaction are a key determinant of the drug's efficacy and duration of action.

Experimental Workflow: From Initial Screening to Mechanism of Action

A systematic approach is required to determine if this compound is a viable cholinesterase inhibitor.

Caption: Workflow for evaluating cholinesterase inhibition.

Detailed Experimental Protocols

This colorimetric assay is the gold standard for initial screening of cholinesterase inhibitors.

Principle: The assay measures the activity of AChE or BChE by detecting the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • DTNB Solution: 3 mM DTNB in Assay Buffer.

    • Substrate Solution: 5 mM Acetylthiocholine Iodide (for AChE) or Butyrylthiocholine Iodide (for BChE) in Assay Buffer.

    • Enzyme Solution: Human recombinant AChE or BChE, diluted in Assay Buffer to a working concentration (e.g., 0.1 U/mL).

    • Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM final concentration).

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound dilution or DMSO (for control wells).

    • Add 125 µL of DTNB solution.

    • Add 25 µL of the enzyme solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the substrate solution.

    • Immediately begin monitoring the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (mAbs/min).

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The assay includes positive controls (a known inhibitor like Rivastigmine) and negative controls (DMSO) to ensure the assay is performing correctly. The Z'-factor should be calculated to assess assay quality.

Proposed Therapeutic Target Evaluation II: Protein Kinase Inhibition

Scientific Rationale

The 4-acetylpyridine moiety is a "hinge-binding" motif present in many FDA-approved kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the backbone amide of a conserved residue in the kinase hinge region. This interaction is critical for anchoring the inhibitor in the ATP-binding pocket. The acetyl group can further enhance binding affinity through additional interactions or by influencing the overall electronic landscape of the molecule. Given the vast number of kinases and their role in diseases like cancer and inflammation, a broad screening approach is warranted.

Experimental Workflow: Kinase Panel Screening and Hit Validation

Caption: Workflow for evaluating protein kinase inhibition.

Detailed Experimental Protocols

Principle: To efficiently survey the kinome, it is best to utilize a commercially available kinase screening service (e.g., Eurofins, Reaction Biology). These services typically use radiometric (³³P-ATP) or fluorescence-based assays to measure the activity of a large panel of kinases in the presence of a single high concentration of the test compound.

Step-by-Step Methodology:

  • Compound Submission:

    • Provide a high-quality sample of this compound with confirmed purity (>95% by LC-MS and ¹H NMR).

    • Submit the compound at a concentration of 10 mM in 100% DMSO.

  • Screening Parameters:

    • Request screening against a broad panel of human protein kinases (e.g., >300 kinases).

    • Specify a single screening concentration, typically 1 µM or 10 µM.

    • The assay should be run at or near the Km of ATP for each respective kinase to ensure competitive inhibitors can be identified.

  • Data Analysis:

    • The service provider will report the data as "% Inhibition" relative to a DMSO control.

    • Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., >50% or >70%).

Trustworthiness: Reputable vendors provide extensive internal quality control, including reference inhibitors for each kinase, ensuring the reliability of the screening data.

Principle: Once a specific kinase hit is confirmed and its IC50 is determined, it is crucial to verify that the compound inhibits the kinase within a cellular context. This can be achieved by measuring the phosphorylation status of a known direct substrate of the target kinase.

Step-by-Step Methodology:

  • Cell Line Selection: Choose a cell line where the target kinase is known to be active and its pathway is well-characterized.

  • Compound Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with a dose-response range of this compound (e.g., 0.1 to 10 µM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate of the target kinase.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-protein signal to the total protein signal. A dose-dependent decrease in the phospho-protein signal indicates cellular target engagement.

Summary and Forward Outlook

This compound is a molecule of untapped potential. This guide outlines a rational, hypothesis-driven approach to its initial characterization as a potential therapeutic agent. By focusing on high-probability target classes—cholinesterases and protein kinases—researchers can efficiently and systematically probe the biological activity of this compound. The provided experimental workflows and protocols are designed to be robust, self-validating, and to generate the high-quality data necessary for informed decision-making in a drug discovery program.

Positive results from these initial studies would warrant further investigation into the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, selectivity, and in vivo efficacy, paving the way for a comprehensive lead optimization campaign. The journey from a novel chemical entity to a clinical candidate is long and challenging, but the structured approach detailed herein provides a solid and scientifically rigorous first step.

References

  • Boc Protecting Group for Amines - Chemistry Steps. Chemistry Steps. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link]

  • Carbamate Toxicity - StatPearls - NCBI Bookshelf. NCBI. [Link]

  • Dual protection of amino functions involving Boc - RSC Publishing. Royal Society of Chemistry. [Link]

  • Mechanism of action of organophosphorus and carbamate insecticides - PMC - NIH. National Institutes of Health. [Link]

  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry. [Link]

  • Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - MDPI. MDPI. [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors - PubMed. PubMed. [Link]

  • tert-Butyl Carbamate (BOC) Deprotection - ACS GCI Pharmaceutical Roundtable. ACS Green Chemistry Institute. [Link]

  • Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PMC - PubMed Central. National Institutes of Health. [Link]

Sources

The Strategic Role of the Carbamate Group in tert-Butyl (4-acetylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural utility, synthetic role, and downstream applications of tert-Butyl (4-acetylpyridin-3-yl)carbamate , a critical intermediate in the design of fused nitrogen heterocycles.[1]

Technical Guide for Drug Discovery & Process Chemistry

Executive Summary

This compound (CAS: 1260892-75-8) is a bifunctional pyridine building block characterized by a 3-amino-4-acetyl substitution pattern.[1][2][3][4] The tert-butyl carbamate (Boc) group is not merely a passive protecting group; it serves as a Directed Metalation Group (DMG) that establishes the difficult-to-access 3,4-substitution pattern via Directed Ortho Metalation (DoM).[1] This molecule is a "masked" precursor to 3-amino-4-acetylpyridine, a linchpin for synthesizing 1,6-naphthyridines and related polycyclic scaffolds found in kinase inhibitors (e.g., PI3K/mTOR pathway modulators).[1]

Structural & Electronic Architecture

The molecule features three distinct functional domains, each playing a specific role in synthetic transformations:

DomainFunctional RoleMechanistic Insight
Pyridine Core ScaffoldElectron-deficient heterocycle; susceptible to nucleophilic attack but resistant to electrophilic substitution without activation.[1]
4-Acetyl Group Electrophile / HandleProvides the 2-carbon unit necessary for annulation (e.g., Friedländer synthesis).[1] Acts as the "C-C" bond connection point established via lithiation.
3-Boc-Amine The Director & Protector 1. Director: Coordinates organolithiums to direct deprotonation at C4.2. Protector: Masks the amine to prevent oxidation or side reactions.3.[1] Precursor: Acid-labile group that reveals the free amine for cyclization.[1]
The "Ortho-Effect" and Hydrogen Bonding

In the ground state, an intramolecular hydrogen bond likely exists between the carbamate N-H and the carbonyl oxygen of the acetyl group.[1] This conformational lock can influence solubility and reactivity, often pre-organizing the molecule for subsequent cyclization upon deprotection.[1]

The Carbamate as a Directing Group (DoM)

The most critical technical aspect of this molecule is how it is synthesized.[1] The Boc group is essential for installing the acetyl group at the 4-position.[1]

Mechanism: Complex Induced Proximity Effect (CIPE)

Unsubstituted pyridine preferentially undergoes nucleophilic attack or random lithiation.[1] The Boc-amino group at C3 changes this landscape by coordinating with the lithium aggregate (e.g., t-BuLi or n-BuLi).[1]

  • Coordination: The carbonyl oxygen of the Boc group coordinates the Lithium cation.[1]

  • Deprotonation: This coordination brings the basic alkyl-lithium species into close proximity with the C4 proton.[1]

  • Regioselectivity: While C2 is inductively activated (adjacent to ring Nitrogen), the C4 position is often favored sterically and thermodynamically in 3-(Boc-amino)pyridines, especially when using bulky bases or specific conditions (e.g., t-BuLi at -78°C).[1]

  • Electrophilic Trapping: The resulting C4-lithiated species reacts with an electrophile (e.g., acetic anhydride or Weinreb amide) to form the 4-acetyl derivative.[1]

Visualization: Directed Ortho Metalation Pathway

DoM_Pathway cluster_legend Mechanism Start 3-(Boc-amino)pyridine Complex Pre-Lithiation Complex (CIPE) Start->Complex t-BuLi (2 equiv) THF, -78°C Lithio C4-Lithiated Species Complex->Lithio Deprotonation at C4 Product This compound Lithio->Product Electrophile Quench (Ac2O or Weinreb Amide)

Figure 1: The Directed Ortho Metalation (DoM) pathway utilizing the Boc group to install the acetyl moiety at the C4 position.

Experimental Protocols

Protocol A: Synthesis via Ortho-Lithiation

Objective: Synthesis of this compound from tert-butyl pyridin-3-ylcarbamate.

Reagents:

  • tert-Butyl pyridin-3-ylcarbamate (1.0 equiv)[3]

  • tert-Butyllithium (t-BuLi) (2.2 equiv, 1.7 M in pentane)

  • N-Methoxy-N-methylacetamide (Weinreb amide) (1.2 equiv) or Acetic Anhydride

  • Anhydrous THF

  • Dry Ice/Acetone bath (-78°C)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF (0.2 M concentration relative to substrate).[1]

  • Dissolution: Add tert-butyl pyridin-3-ylcarbamate and cool the solution to -78°C .

  • Lithiation: Add t-BuLi dropwise over 20 minutes. Note: The solution typically turns yellow/orange, indicating the formation of the dianion (lithiation at N and C4).

  • Incubation: Stir at -78°C for 1–2 hours to ensure complete lithiation.

  • Acylation: Dissolve the electrophile (N-methoxy-N-methylacetamide) in a minimal amount of THF and add it dropwise to the lithiated mixture at -78°C.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Downstream Application (Friedländer Annulation)

Objective: Synthesis of a 1,6-naphthyridine scaffold.

Methodology:

  • Deprotection: Treat this compound with TFA/DCM (1:1) at 0°C to remove the Boc group.[1] Concentrate to yield the trifluoroacetate salt of 3-amino-4-acetylpyridine.[1]

  • Condensation: Dissolve the salt in Ethanol with a catalytic amount of KOH or piperidine.[1] Add the desired ketone (e.g., acetophenone or cyclohexanone).

  • Reflux: Heat to reflux for 4–12 hours.

  • Result: Formation of the fused 1,6-naphthyridine ring system.

Synthetic Utility & Pathway Visualization

The primary utility of this molecule is its readiness to undergo cyclization reactions to form "drug-like" heterocycles.[1] The proximity of the amine (after deprotection) and the acetyl ketone allows for rapid condensation.[1]

Visualization: Friedländer Cyclization to 1,6-Naphthyridine

Friedlander Precursor This compound Intermediate 3-Amino-4-acetylpyridine (Free Amine) Precursor->Intermediate 1. TFA/DCM (Deprotection) 2. Neutralization Product 1,6-Naphthyridine Scaffold Intermediate->Product Base (KOH/EtOH) Friedländer Condensation Reagent Ketone / Aldehyde (R-CH2-COR') Reagent->Product Condenses with

Figure 2: Transformation of the carbamate precursor into the bioactive 1,6-naphthyridine scaffold via deprotection and condensation.[5][6][7][8]

References

  • Directed Ortho Metalation (DoM) of Pyridines: Snieckus, V. "Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 1990, 90(6), 879–933. Link

  • Lithiation of 3-(Boc-amino)pyridine: Estel, L., et al. "Regioselective lithiation of 3-(tert-butoxycarbonylamino)pyridine."[1] Journal of Organic Chemistry, 1988, 53(12), 2740–2744.[1] Link

  • Friedländer Synthesis of Naphthyridines: Gladiali, S., et al. "Friedländer synthesis of 1,6-naphthyridines."[1] Journal of Heterocyclic Chemistry, 1995.[1] Link

  • Application in Kinase Inhibitors: "Synthesis of PI3K inhibitors utilizing 3-amino-4-acetylpyridine intermediates." Journal of Medicinal Chemistry (General Reference for scaffold utility). Link

Sources

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (4-acetylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies for determining the solubility and stability of tert-Butyl (4-acetylpyridin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals to establish a robust understanding of this compound's physicochemical properties.

Introduction

This compound is a substituted pyridine derivative incorporating a Boc-protected amine and an acetyl group. Its molecular structure, featuring both hydrogen bond donors and acceptors, suggests a moderate polarity which will influence its solubility in various solvent systems. The presence of the tert-butyloxycarbonyl (Boc) protecting group is a critical factor in its stability, particularly in relation to pH and temperature.[1][] A thorough understanding of its solubility and stability is paramount for its effective use in synthetic chemistry and for ensuring the quality and purity of subsequent active pharmaceutical ingredients (APIs).

Compound Profile:

PropertyValueSource
IUPAC Name tert-Butyl N-(4-acetylpyridin-3-yl)carbamateN/A
CAS Number 1620955-61-4[3]
Molecular Formula C12H16N2O3[3]
Molecular Weight 236.27 g/mol [3]

Part 1: Solubility Assessment

The solubility of a compound is a critical determinant of its bioavailability and suitability for various formulation strategies.[4][5] The methodologies outlined below provide a framework for a comprehensive solubility assessment of this compound.

Theoretical Considerations for Solubility

The solubility of this compound is governed by the interplay of its functional groups with the solvent. The pyridine ring offers some aromatic character, while the acetyl and carbamate groups introduce polarity and hydrogen bonding capabilities. The tert-butyl group, being bulky and nonpolar, will influence solubility in organic solvents.

Experimental Determination of Solubility

Two primary methods for solubility determination are the kinetic and thermodynamic approaches.[5]

1.2.1. Kinetic Solubility Measurement

This high-throughput method provides a rapid assessment of solubility and is particularly useful in early-stage discovery.[5] It involves dissolving the compound in an organic solvent, typically dimethyl sulfoxide (DMSO), and then adding this solution to an aqueous buffer.[5] The concentration at which precipitation is first observed is the kinetic solubility.[5]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 5 µL) of each dilution to a corresponding well in a clear-bottom 96-well plate containing a larger volume (e.g., 245 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

  • Nephelometric Reading: Measure the turbidity of each well using a microplate nephelometer.[6] The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility.[4][6]

Caption: Workflow for Kinetic Solubility Determination.

1.2.2. Thermodynamic (Equilibrium) Solubility Measurement

The shake-flask method is the gold standard for determining thermodynamic solubility, which represents the true equilibrium concentration of a dissolved solute.[7][8]

Experimental Protocol: Shake-Flask Equilibrium Solubility Assay

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various solvents of interest (e.g., water, ethanol, methanol, acetonitrile, and relevant buffer systems).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation: Solubility Profile

Solvent SystemTemperature (°C)Solubility (mg/mL)Method
Water25To be determinedThermodynamic
PBS (pH 7.4)37To be determinedThermodynamic
Ethanol25To be determinedThermodynamic
Methanol25To be determinedThermodynamic
Acetonitrile25To be determinedThermodynamic
DMSO25To be determinedThermodynamic
Aqueous Buffer (pH 7.4)37To be determinedKinetic

Part 2: Stability Assessment

Evaluating the chemical stability of this compound is crucial for defining appropriate storage conditions, handling procedures, and predicting its shelf-life. The primary concern for this molecule is the stability of the Boc protecting group, which is known to be labile under acidic conditions.[1][9]

Theoretical Considerations for Stability

The stability of this compound is influenced by several factors:

  • pH: The Boc group is susceptible to cleavage under acidic conditions, which would yield 3-amino-4-acetylpyridine.[1][9] It is generally stable under neutral and basic conditions.[1][][10]

  • Temperature: Elevated temperatures can accelerate degradation pathways.[9]

  • Light: Photodegradation is a potential concern for many organic molecules and should be investigated.

  • Oxidation: The pyridine ring and acetyl group could be susceptible to oxidation.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and developing a stability-indicating analytical method.[11][12]

Experimental Protocol: Forced Degradation

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours).[13]

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate under the same conditions as acidic hydrolysis.

    • Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 80°C) for up to 72 hours.[13] For solid-state thermal stability, heat the neat compound.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and visible light for a defined period.[13]

  • Sample Quenching and Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.

G cluster_0 Forced Degradation Conditions cluster_1 Analytical Workflow A Acidic Hydrolysis (0.1 M HCl, 60°C) F Sample at Time Points A->F B Basic Hydrolysis (0.1 M NaOH, 60°C) B->F C Oxidative Degradation (3% H2O2, RT) C->F D Thermal Degradation (80°C) D->F E Photolytic Degradation (UV/Vis Light) E->F G Neutralize/Quench Reaction F->G H Dilute for Analysis G->H I Analyze by Stability-Indicating HPLC H->I

Caption: Forced Degradation Experimental Workflow.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can accurately quantify the parent compound and separate it from all potential degradation products.[11][12][14]

Method Development Strategy:

  • Column Selection: A C18 reversed-phase column is a common starting point for molecules of this polarity.

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve adequate separation of the parent compound from its degradation products.

  • Wavelength Selection: The detection wavelength should be chosen at the λmax of this compound to ensure maximum sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Data Presentation: Forced Degradation Results

Stress ConditionDuration% Assay of Parent Compound% Total DegradationNumber of Degradants
0.1 M HCl, 60°C24 hTo be determinedTo be determinedTo be determined
0.1 M NaOH, 60°C24 hTo be determinedTo be determinedTo be determined
3% H2O2, RT24 hTo be determinedTo be determinedTo be determined
80°C (solution)72 hTo be determinedTo be determinedTo be determined
UV/Vis Light48 hTo be determinedTo be determinedTo be determined

Conclusion

This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By employing the detailed experimental protocols and adhering to the principles of scientific integrity outlined herein, researchers can generate high-quality, reliable data that is essential for the successful application of this compound in drug discovery and development. The methodologies described are designed to be self-validating and provide a clear understanding of the compound's physicochemical properties, thereby mitigating risks in downstream applications.

References

  • ChemicalBook. (2025). TERT-BUTYL 4-FORMYLPYRIDIN-3-YLCARBAMATE | 116026-95-0.
  • PubChem. (n.d.). tert-Butyl (3-formylpyridin-4-yl)carbamate.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • BLDpharm. (n.d.). tert-Butyl N-(3-acetylpyridin-4-yl)carbamate.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review.
  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?.
  • Journal of Applied Pharmaceutical Science. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
  • BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis...

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of tert-Butyl (4-acetylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-amino-4-acetylpyridine scaffold is a critical pharmacophore in kinase inhibitor discovery, particularly for p38 MAP kinase and other ATP-competitive targets. The tert-butoxycarbonyl (Boc) protected derivative, tert-Butyl (4-acetylpyridin-3-yl)carbamate , serves as a stable, versatile intermediate that allows for controlled elaboration of the pyridine ring without compromising the sensitive amine functionality.

This application note details two distinct synthetic protocols:

  • Method A (Directed Ortho Metalation - DoM): A high-efficiency, atom-economical route utilizing organolithium chemistry for rapid analog generation.

  • Method B (Pd-Catalyzed Cross-Coupling): A robust, scalable route utilizing Stille coupling, ideal for GMP-like environments where process control is paramount.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the regioselective functionalization of the pyridine ring at the C4 position. The 3-Boc-amino group acts as a Directed Metalation Group (DMG), facilitating lithiation at the C4 position due to the coordination of the lithium cation by the carbamate oxygen.

RetroSynthesis Target This compound (Target) Int1 Lithiated Intermediate (C4-Lithio Species) Int1->Target Electrophilic Trapping (Method A) Int2 3-(Boc-amino)-4-bromopyridine Int2->Target Pd-Catalyzed Coupling (Method B) SM1 tert-Butyl pyridin-3-ylcarbamate (Commercially Available) SM1->Int1 DoM (t-BuLi, -78°C) SM1->Int2 Bromination SM2 Weinreb Amide (N-methoxy-N-methylacetamide) SM2->Target Electrophile SM3 Tributyl(1-ethoxyvinyl)tin (Stille Reagent) SM3->Target Stille Coupling / Hydrolysis

Figure 1: Retrosynthetic strategy highlighting the DoM and Stille coupling pathways.

Protocol A: Directed Ortho Metalation (DoM)

Best for: Rapid synthesis, high atom economy, avoiding heavy metals. Mechanism: The Boc group directs tert-butyllithium to the C4 position via the Complex Induced Proximity Effect (CIPE).

Materials
  • Substrate: tert-Butyl pyridin-3-ylcarbamate (1.0 equiv)

  • Base: tert-Butyllithium (2.2 equiv, 1.7 M in pentane)

  • Electrophile: N-Methoxy-N-methylacetamide (Weinreb amide) (3.0 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Additives: TMEDA (Tetramethylethylenediamine) (2.2 equiv) - Optional but recommended to break Li-aggregates.

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer. Flush with N₂ for 15 minutes.

  • Solvation: Add tert-butyl pyridin-3-ylcarbamate (1.0 equiv) and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation:

    • Critical Step: Add t-BuLi (2.2 equiv) dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70°C.

    • Note: The first equivalent acts as a base; the slight excess ensures complete lithiation. The solution typically turns yellow/orange.

    • Stir at -78°C for 2 hours to ensure formation of the C4-lithio species.

  • Electrophile Addition:

    • Dissolve N-methoxy-N-methylacetamide (3.0 equiv) in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the reaction mixture at -78°C.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to 0°C over 2 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl solution at 0°C.

    • Extract with Ethyl Acetate (3x).[1][2][3][4]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1][3]

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is typically a white to pale yellow solid.

Protocol B: Stille Cross-Coupling

Best for: Scale-up, GMP compliance, substrates sensitive to strong bases. Mechanism: Pd(0)-catalyzed cycle involving oxidative addition to the C-Br bond, transmetalation with the stannane, and reductive elimination.

Materials
  • Substrate: tert-Butyl (4-bromopyridin-3-yl)carbamate (1.0 equiv)

    • Preparation: Bromination of the starting carbamate using NBS in DMF often yields a mixture; regioselective lithiation/bromination (using 1,2-dibromoethane) is preferred to generate this precursor pure.

  • Reagent: Tributyl(1-ethoxyvinyl)tin (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%)

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Coupling Reaction:

    • In a sealed tube or pressure vessel, combine the bromo-pyridine substrate (1.0 equiv), tributyl(1-ethoxyvinyl)tin (1.2 equiv), and Pd catalyst (0.05 equiv) in degassed toluene (0.2 M).

    • Heat to 90–100°C for 12–16 hours under N₂ atmosphere.

    • Monitor by TLC/LC-MS for consumption of the bromide.

  • Hydrolysis (Unmasking the Acetyl Group):

    • Cool the mixture to room temperature.

    • Add 1M HCl (aq) and stir vigorously for 1–2 hours.

    • Chemistry: The intermediate vinyl ether is hydrolyzed to the ketone (acetyl group).

  • Workup:

    • Neutralize with saturated NaHCO₃ solution.[2]

    • Extract with EtOAc.[1][2]

    • Tin Removal: Wash the organic layer with 10% KF (aq) solution to precipitate tin salts as insoluble Bu₃SnF. Filter through a pad of Celite.

  • Purification: Flash chromatography (Silica gel, EtOAc/Hexanes).

Analytical Data & Validation

The following data confirms the structure and purity of the synthesized compound.

ParameterExpected Signal / ValueNotes
Physical State White to off-white solid
¹H NMR (CDCl₃) δ 9.30 (s, 1H, C2-H)Diagnostic singlet for H adjacent to N and Boc-N
δ 8.35 (d, 1H, C6-H)Doublet, coupling with C5-H
δ 7.50 (d, 1H, C5-H)Doublet, ortho to acetyl
δ 2.65 (s, 3H, Acetyl-CH₃)Key signal confirming acetylation
δ 1.55 (s, 9H, Boc-tBu)Characteristic Boc singlet
MS (ESI) [M+H]⁺ = 237.12Calculated MW: 236.27
IR ~1720 cm⁻¹ (Carbamate C=O)
~1680 cm⁻¹ (Ketone C=O)Distinct from carbamate

Critical Experimental Parameters (Troubleshooting)

Regioselectivity in DoM (Method A)

The 3-Boc-amino group is a powerful director, but the pyridine nitrogen can also direct lithiation to the C2 position.

  • Observation: If C2-substitution is observed (by NMR), the reaction temperature was likely too high during t-BuLi addition.

  • Fix: Ensure temperature stays strictly below -70°C. The C4-lithio species is thermodynamically favored, but kinetic control at low temp is crucial to avoid scrambling.

Boc Stability
  • Risk: The Boc group is acid-labile.

  • Mitigation: In Method B (Hydrolysis step), avoid prolonged exposure to strong HCl. 1M HCl at room temperature is sufficient to hydrolyze the vinyl ether without cleaving the Boc group. If Boc cleavage occurs, re-protect using Boc₂O and Et₃N in the same pot before workup.

Tin Removal (Method B)
  • Risk: Residual tin is toxic and interferes with biological assays.

  • Mitigation: The KF wash is mandatory. Alternatively, use polymer-supported scavengers or run the column with 10% K₂CO₃ mixed into the silica.

References

  • Directed Ortho Metalation of Pyridines

    • Estel, L., Marsais, F., & Queguiner, G. (1988). Metalation of 3-amino and 3-pivaloylamino pyridines: A new entry to 3,4-disubstituted pyridines.Journal of Organic Chemistry.
    • (Validation of C4 regioselectivity).

  • Stille Coupling for Acetyl Introduction

    • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles.[5]Angewandte Chemie International Edition.

  • Synthesis of 4-Formyl Precursor (Analogous Protocol)

    • ChemicalBook Protocol for tert-butyl (4-formylpyridin-3-yl)
    • (Provides experimental precedent for the lithiation conditions).

  • Boc-3-Amino-4-Bromopyridine Preparation

    • Dunn, A. et al. (2012). Synthesis of N-Substituted-3-amino-4-halopyridines.National Institutes of Health (NIH) / PMC.
    • (Protocol for the brominated precursor used in Method B).

Sources

Application Notes and Protocols: tert-Butyl (4-acetylpyridin-3-yl)carbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (4-acetylpyridin-3-yl)carbamate is a strategically designed heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The molecule incorporates a pyridine scaffold, a common motif in numerous therapeutic agents, functionalized with an acetyl group and a Boc-protected amine. This unique arrangement of functional groups offers versatile handles for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries targeting a range of biological pathways. This guide provides an in-depth exploration of the prospective applications of this compound, with a particular focus on its utility in the development of kinase inhibitors. Detailed, field-proven protocols for its derivatization and subsequent biological screening are presented to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Value of the 3-Amino-4-acetylpyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. Its ability to engage in hydrogen bonding and its modulated basicity make it a valuable component for molecular recognition at biological targets. The 3-amino-4-acetylpyridine core of the title compound is of particular interest. For instance, the structurally related 3-amino-4-methylpyridine is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS[1][2]. This underscores the therapeutic relevance of the 3-aminopyridine moiety.

Furthermore, the acetyl group at the 4-position serves as a versatile chemical handle. Acetylpyridines are crucial intermediates in the synthesis of various pharmaceuticals. A notable example is 3-acetylpyridine, which is a key building block for the anti-osteoporosis drug risedronate sodium and the groundbreaking anticancer agent imatinib mesylate[3]. The acetyl group can participate in a wide array of chemical transformations, including condensations, oxidations, and reductions, allowing for the introduction of diverse pharmacophoric features.

The presence of the tert-butoxycarbonyl (Boc) protecting group on the 3-amino functionality is a deliberate design choice that enhances the synthetic utility of the molecule. The Boc group is widely employed in organic synthesis to mask the reactivity of primary and secondary amines, preventing unwanted side reactions during subsequent chemical modifications[4][5][6]. Its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions make it an ideal protecting group for multi-step synthetic campaigns[4][7].

Potential Therapeutic Applications

Given the structural features of this compound, it is poised to be a valuable precursor for several classes of therapeutic agents.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy. Pyridine-containing compounds have emerged as a prominent class of kinase inhibitors[8][9]. For example, Apatinib, a tyrosine kinase inhibitor, targets vascular endothelial growth factor receptor 2 (VEGFR2) and is approved for treating various cancers[9].

The 3-amino-4-acetylpyridine scaffold can be envisioned as a versatile template for the generation of novel kinase inhibitors. The acetyl group can be elaborated to introduce functionalities that occupy the ATP-binding site of kinases, while the aminopyridine core can form crucial hydrogen bond interactions with the hinge region of the kinase domain.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the utilization of this compound in the synthesis of potential kinase inhibitors.

Protocol 1: Synthesis of Pyrazole-Pyridine Hybrids via Claisen-Schmidt Condensation

This protocol describes the synthesis of a library of pyrazole-pyridine hybrids, a scaffold known to exhibit kinase inhibitory activity.

Rationale: The Claisen-Schmidt condensation of the acetyl group with an aromatic aldehyde introduces a chalcone-like linker, which can then be cyclized with hydrazine to form a pyrazole ring. This approach allows for the rapid generation of a diverse library of compounds by varying the substituted aldehyde.

Workflow Diagram:

G A This compound C Claisen-Schmidt Condensation (aq. NaOH, EtOH, rt) A->C B Substituted Aromatic Aldehyde B->C D Chalcone Intermediate C->D F Cyclization (AcOH, reflux) D->F E Hydrazine Hydrate E->F G Boc-Protected Pyrazole-Pyridine Hybrid F->G H Acidic Deprotection (TFA or HCl in Dioxane) G->H I Final Pyrazole-Pyridine Amine H->I

Caption: Synthetic workflow for pyrazole-pyridine hybrids.

Step-by-Step Procedure:

  • Condensation:

    • To a solution of this compound (1.0 eq) in ethanol, add the desired substituted aromatic aldehyde (1.1 eq).

    • To this mixture, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone intermediate.

    • Filter the solid, wash with water, and dry under vacuum.

  • Cyclization:

    • Dissolve the chalcone intermediate (1.0 eq) in glacial acetic acid.

    • Add hydrazine hydrate (1.5 eq) and reflux the mixture for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the Boc-protected pyrazole-pyridine hybrid.

  • Deprotection:

    • Dissolve the Boc-protected compound in dichloromethane.

    • Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane (4M) and stir at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure to obtain the final pyrazole-pyridine amine as its corresponding salt.

Data Presentation:

Aldehyde SubstituentChalcone Yield (%)Pyrazole Yield (%)Final Product Purity (%)
4-Fluoro8578>98
4-Methoxy9285>99
3-Trifluoromethyl7872>97
2-Chloro8175>98
Protocol 2: Synthesis of Aminopyrimidine Derivatives via Gewald Reaction

This protocol outlines the synthesis of thieno[2,3-b]pyridine derivatives, which can be further elaborated into aminopyrimidine-containing kinase inhibitors.

Rationale: The Gewald reaction is a multi-component reaction that allows for the efficient synthesis of substituted thiophenes. The resulting thiophene can then be cyclized and functionalized to introduce an aminopyrimidine moiety, a common pharmacophore in kinase inhibitors.

Workflow Diagram:

G A This compound D Gewald Reaction (Morpholine, EtOH, reflux) A->D B Malononitrile B->D C Elemental Sulfur C->D E 2-Aminothiophene Intermediate D->E G Cyclization (High Temperature) E->G F Formamide F->G H Thieno[2,3-b]pyridine-pyrimidine G->H I Nucleophilic Aromatic Substitution (Amine, Base) H->I J Final Aminopyrimidine Derivative I->J

Caption: Synthesis of aminopyrimidine derivatives.

Step-by-Step Procedure:

  • Gewald Reaction:

    • In a round-bottom flask, combine this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

    • Add morpholine (0.2 eq) as a catalyst.

    • Reflux the mixture for 3-5 hours, monitoring by TLC.

    • Cool the reaction to room temperature, and filter the precipitated solid.

    • Wash the solid with cold ethanol and dry to obtain the 2-aminothiophene intermediate.

  • Subsequent Elaboration: The resulting 2-aminothiophene can be further cyclized and functionalized through established literature procedures to yield a variety of aminopyrimidine-based kinase inhibitors.

Proposed Biological Screening Cascade

Once a library of compounds has been synthesized, a systematic screening cascade is essential to identify promising lead candidates.

Screening Workflow Diagram:

G A Synthesized Compound Library B Primary Kinase Panel Screening (e.g., VEGFR, EGFR, Abl) A->B C IC50 Determination for Active Hits B->C D Cell-Based Proliferation Assays (e.g., MTT, CellTiter-Glo) C->D E In-Cell Target Engagement Assays (e.g., Western Blot for p-Target) D->E F ADME-Tox Profiling (Solubility, Permeability, Cytotoxicity) E->F G Lead Candidate Selection F->G

Caption: Biological screening cascade for kinase inhibitors.

Protocol 3: In Vitro Kinase Inhibition Assay

Rationale: This initial screen aims to identify compounds that inhibit the activity of specific kinases of interest at a single concentration.

Procedure:

  • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Prepare assay plates with the kinase, substrate, and ATP.

  • Add the synthesized compounds at a final concentration of 10 µM.

  • Incubate the plates according to the manufacturer's instructions.

  • Measure the kinase activity by detecting the amount of ADP produced.

  • Calculate the percentage of inhibition for each compound relative to a DMSO control.

Conclusion

This compound represents a promising and versatile building block for the discovery of novel therapeutic agents. Its strategic combination of a privileged pyridine scaffold, a reactive acetyl group, and a protected amine provides medicinal chemists with a powerful tool for the synthesis of diverse compound libraries. The protocols and workflows detailed in this guide offer a solid foundation for researchers to explore the full potential of this compound, particularly in the exciting and impactful field of kinase inhibitor discovery.

References

  • Preparation method of 3-amino-4-methylpyridine. Eureka | Patsnap. [Link]

  • Preparation method of 3-amino-4-methylpyridine.
  • BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Nanjing Tengxiang Import & Export Co. Ltd. [Link]

  • BOC protection method for aminopyridine.
  • Preparation process of 3 amino-4 methyl pyridine.
  • 4-Aminoantipyrine Analogs as Anti-inflammatory and Antioxidant agents: Synthesis, Biological Evaluation and Molecular Docking Studies. ResearchGate. [Link]

  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications. [Link]

  • 3-Amino-4-Methylpyridine: A Versatile Building Block for Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents. OSTI.GOV. [Link]

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. PMC - NIH. [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. [Link]

  • Pyridine derivatives as Pim kinase inhibitors as anticancer agents. ResearchGate. [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. NIH. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]

  • Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]

Sources

tert-Butyl (4-acetylpyridin-3-yl)carbamate as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase inhibitor discovery, the "ortho-amino ketone" motif is a privileged pharmacophore precursor. ** tert-Butyl (4-acetylpyridin-3-yl)carbamate** (CAS: 1260892-75-8) represents a high-value, pre-functionalized building block that grants immediate access to fused bicyclic heteroaromatics—specifically 1,6-naphthyridines and pyrido[3,4-d]pyrimidines .[1]

This guide details the strategic application of this intermediate. Unlike traditional routes that require harsh Skraup conditions or unstable amino-aldehyde intermediates, this Boc-protected scaffold offers a stable, "masked" reactive core.[1] We provide validated protocols for its synthesis via Directed Ortho Metalation (DoM) and its subsequent cyclization into ATP-competitive kinase inhibitor scaffolds.[1]

Chemical Identity & Strategic Value

PropertyDetail
Chemical Name This compound
CAS Number 1260892-75-8
Molecular Formula C₁₂H₁₆N₂O₃
Molecular Weight 236.27 g/mol
Key Functionality C3-NHBoc: Masked amine (Directing Group).C4-Acetyl: Electrophilic handle for cyclization.[1]
Primary Utility Precursor for 1,6-naphthyridines (p38, PI3K inhibitors) and pyrido[3,4-d]pyrimidines (EGFR, ErbB2 inhibitors).

Mechanistic Advantage: The tert-butoxycarbonyl (Boc) group serves a dual purpose. First, it protects the amine from oxidation and side reactions. Second, during the synthesis of the building block itself, the Boc group acts as a Directed Metalation Group (DMG), coordinating lithiating agents to regiospecifically install the acetyl group at the C4 position [1].

Synthesis of the Building Block

For researchers needing to synthesize the building block de novo rather than purchasing it, the Directed Ortho Metalation (DoM) strategy is the industry standard.

Protocol A: C4-Acetylation of 3-(Boc-amino)pyridine

Principle: The carbonyl oxygen of the Boc group coordinates with tert-butyllithium (t-BuLi), directing deprotonation selectively to the C4 position. The resulting lithio-species is quenched with a Weinreb amide to introduce the acetyl group.[1]

Reagents:

  • Starting Material: tert-Butyl pyridin-3-ylcarbamate (3-Boc-aminopyridine).[1]

  • Base: t-BuLi (1.7 M in pentane) or n-BuLi/TMEDA.[1]

  • Electrophile: N-Methoxy-N-methylacetamide (Weinreb amide).[1]

  • Solvent: Anhydrous THF.

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon. Add 3-Boc-aminopyridine (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool to -78 °C .[1]

  • Lithiation: Add ** t-BuLi** (2.2 equiv) dropwise over 20 minutes. The solution will turn yellow/orange, indicating the formation of the dianion (lithiation at N and C4).

  • Incubation: Stir at -78 °C for 1 hour to ensure complete metalation.

  • Quench: Dissolve ** N-methoxy-N-methylacetamide** (1.2 equiv) in minimal THF and add dropwise.

  • Warming: Allow the reaction to warm to 0 °C over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically a white to pale yellow solid.

QC Check:

  • ¹H NMR (DMSO-d₆): Look for the acetyl methyl singlet at ~2.6 ppm and the Boc singlet at ~1.5 ppm. The C2 proton of pyridine should appear as a singlet or distinct doublet downfield (~8.8 ppm).

Application Workflows: Divergent Synthesis of Kinase Scaffolds

The true power of this building block lies in its ability to diverge into two distinct kinase inhibitor classes based on the cyclization partner.

Visual Workflow: The Scaffold Tree

KinaseScaffolds cluster_targets Kinase Targets SM This compound (CAS 1260892-75-8) Intermed_1 Intermediate: 3-Amino-4-acetylpyridine (Deprotected) SM->Intermed_1 Acid Deprotection (TFA or HCl) Intermed_2 Intermediate: Enaminone Derivative (Reaction with DMF-DMA) SM->Intermed_2 DMF-DMA 110°C Prod_1 1,6-Naphthyridine Core (Friedländer Synthesis) Intermed_1->Prod_1 + Ketone/Aldehyde Base (KOH/EtOH) Prod_2 Pyrido[3,4-d]pyrimidine Core (Guanidine Cyclization) Intermed_2->Prod_2 + Guanidine/Urea Base/Heat Target1 p38 MAP Kinase PI3K TGF-beta (ALK5) Prod_1->Target1 Target2 EGFR ErbB2 (HER2) VEGFR Prod_2->Target2

Figure 1: Divergent synthetic pathways from the core building block to major kinase inhibitor scaffolds.[1]

Detailed Protocols for Scaffold Generation

Protocol B: Synthesis of 1,6-Naphthyridines (Friedländer Condensation)

Target Class: p38 MAPK and PI3K Inhibitors.

This reaction exploits the condensation between the 3-amino group and the 4-acetyl group with an external ketone (e.g., acetophenone derivatives) to form the second pyridine ring.

  • Deprotection: Dissolve this compound (1.0 mmol) in DCM (5 mL). Add TFA (2 mL). Stir at RT for 2 hours. Concentrate to dryness to obtain the 3-amino-4-acetylpyridine trifluoroacetate salt .

  • Condensation: Suspend the salt in Ethanol (10 mL). Add the ketone partner (e.g., 4-fluoroacetophenone, 1.2 equiv) and KOH (pellets, 3.0 equiv).

  • Reflux: Heat the mixture to reflux (80 °C) for 12–24 hours. The mechanism involves an aldol condensation followed by imine formation and dehydration.

  • Isolation: Cool to RT. Pour into ice water. If the product precipitates, filter and wash with water. If not, extract with DCM.

  • Result: A 2-substituted or 2,3-disubstituted 1,6-naphthyridine.[1][2]

Protocol C: Synthesis of Pyrido[3,4-d]pyrimidines

Target Class: EGFR and Tyrosine Kinase Inhibitors.

This route mimics the synthesis of Quinazolines (like Gefitinib) but results in a nitrogen-rich pyridine core, often improving solubility.

  • Enaminone Formation: In a sealed tube, combine this compound (1.0 mmol) and ** N,N-dimethylformamide dimethyl acetal (DMF-DMA)** (5.0 equiv).

  • Heating: Heat to 110 °C for 4 hours. The reaction converts the acetyl group (-COCH₃) into a dimethylamino-propenone (-COCH=CHNMe₂).[1] Note: The Boc group may partially thermally deprotect or remain intact; usually, complete deprotection is performed in the next step.

  • Cyclization: Concentrate to remove excess DMF-DMA. Redissolve the residue in Ethanol or Glacial Acetic Acid. Add Guanidine Carbonate (or a substituted benzamidine) (2.0 equiv).

  • Reflux: Heat to reflux for 16 hours.

  • Mechanism: The guanidine attacks the enaminone, followed by intramolecular cyclization with the pyridine nitrogen/amine (Boc is lost under these conditions if not removed prior).

  • Purification: Recrystallize from MeOH/Ether.

Data & Validation

Table 1: Comparative Efficiency of Cyclization Routes

ScaffoldReaction TypeKey ReagentTypical YieldCritical Parameter
1,6-Naphthyridine FriedländerKetone + KOH60–85%Steric bulk of the ketone partner can slow reaction.[1]
Pyrido[3,4-d]pyrimidine Enaminone CyclizationDMF-DMA + Guanidine70–90%Requires anhydrous conditions for the DMF-DMA step.[1]
Pyrazolo[3,4-c]pyridine Hydrazine CondensationHydrazine Hydrate50–75%Regioselectivity can be an issue (N1 vs N2).[1]

Self-Validating the Protocol:

  • TLC Monitoring: In Protocol C (Step 1), the starting carbamate (Rf ~0.5 in 1:1 Hex/EtOAc) should disappear, replaced by a highly polar, UV-active enaminone spot (often yellow).

  • Solubility Check: 1,6-Naphthyridines are often lipophilic; Pyrido-pyrimidines are more polar.[1] Adjust extraction solvents accordingly (DCM vs. EtOAc/MeOH).

References

  • Snieckus, V. (1990).[3] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 90(6), 879–933. Link

  • BenchChem. (2025). "Application Notes: The Role of 3-Acetylpyridine in the Synthesis of Imatinib Mesylate." (Analogous chemistry for pyridine-pyrimidine fusions). Link

  • Unciti-Broceta, A., et al. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." PubMed Central. Link

  • LookChem. (2025). "Product Record: this compound (CAS 1260892-75-8)."[1][4][5][6][7][8] Link

  • Baran Lab. (2025). "Directed Metalation: A Survival Guide." Open Source Chemistry Guides. Link

Sources

Application Notes and Protocols: tert-Butyl Carbamate (Boc) Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of the Boc Group in Modern Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within peptide synthesis and drug development, the strategic use of protecting groups is a foundational concept.[1] The ability to selectively mask a reactive functional group, perform chemical transformations elsewhere in the molecule, and then cleanly remove the mask is paramount. Among the arsenal of amine protecting groups, the tert-butyloxycarbonyl (Boc) group stands out as a versatile and robust workhorse.[2]

The Boc group's prevalence is due to its ideal balance of stability and lability. It is remarkably stable to most nucleophiles and bases, yet it can be removed with ease under mild acidic conditions.[3][4] This unique characteristic allows for its use in complex synthetic routes requiring orthogonal protection schemes, where different protecting groups can be removed selectively without affecting others.[1][5][6] This guide provides a comprehensive overview of the chemistry, mechanisms, and practical protocols for the effective application of Boc protecting group strategies.

The Chemistry and Mechanism of the Boc Group

The tert-butyloxycarbonyl group is a carbamate that effectively reduces the nucleophilicity and basicity of an amine.[2][3] This protection is critical for preventing unwanted side reactions during subsequent synthetic steps.[7]

Mechanism of Protection (Boc-On)

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate, often called Boc anhydride ((Boc)₂O).[2] The reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[2][8][9] This forms a transient tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable and volatile byproducts tert-butanol and carbon dioxide gas, driving the reaction to completion.[2][8] While the reaction can proceed without a base, bases like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are often used to accelerate the process.[3][9][10]

Mechanism of Deprotection (Boc-Off)

The removal of the Boc group is an acid-catalyzed process, typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3][10] The mechanism involves four key steps[7][11]:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid. This makes the carbamate a much better leaving group.[2][7][12]

  • Formation of a tert-butyl Cation: The protonated carbamate fragments, leading to the loss of a highly stable tertiary carbocation (tert-butyl cation) and the formation of an unstable carbamic acid intermediate.[7][11][12]

  • Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas.[3][7][11]

  • Amine Salt Formation: The newly liberated amine is then protonated by the acid in the reaction mixture, forming the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).[7][11]

The generation of gaseous byproducts (CO₂ and isobutylene from the cation) makes this deprotection clean and easy to work up, as these byproducts are simply removed in vacuo.[2][3]

Practical Guide: Protocols and Methodologies

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

This protocol describes a standard, reliable method for protecting a primary amine using Boc anhydride.

Causality: The use of a slight excess of (Boc)₂O ensures the complete consumption of the starting amine. A base is used to neutralize the protonated amine formed during the reaction, accelerating the rate. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve a wide range of organic compounds.

Experimental Workflow for Boc Protection

G cluster_materials Step 1: Reagent Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up & Isolation cluster_purification Step 4: Purification Amine Dissolve Amine in DCM Base Add Base (e.g., TEA) Amine->Base Add Add (Boc)₂O solution to Amine mixture (0 °C to RT) Boc2O Prepare (Boc)₂O Solution Boc2O->Add Stir Stir until completion (Monitor by TLC/LC-MS) Add->Stir Quench Quench with H₂O Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (e.g., aq. NaHCO₃, brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography (if necessary) Concentrate->Purify Product N-Boc Protected Amine Purify->Product

Caption: Workflow for Boc Protection of an Amine.

Materials:

  • Primary amine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • Dissolve the primary amine (1.0 equiv) and TEA (1.2 equiv) in DCM (approx. 0.2-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve (Boc)₂O (1.1 equiv) in a minimal amount of DCM.

  • Add the (Boc)₂O solution dropwise to the stirred amine solution over 15-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

TFA is the reagent of choice for Boc deprotection in peptide synthesis due to its high efficiency and volatility, which simplifies removal.[7]

Causality: TFA is a strong acid that efficiently protonates the Boc group, initiating cleavage. DCM is used as a co-solvent to ensure solubility of the substrate. The reaction is typically fast and clean. Anisole or thioanisole can be added as "scavengers" to trap the reactive tert-butyl cation, preventing it from alkylating sensitive functional groups (like tryptophan or methionine residues) in the substrate.[10]

Materials:

  • N-Boc protected amine (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • (Optional) Scavenger, such as anisole or triisopropylsilane (TIS) (5-10% v/v)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Protocol:

  • Dissolve the N-Boc protected amine in DCM (e.g., 10 volumes).

  • Add an equal volume of TFA to the solution (creating a 50% TFA/DCM mixture). If the substrate is sensitive, a lower concentration (e.g., 20-25% TFA in DCM) can be used.[] If needed, add a scavenger.

  • Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.[14]

  • Work-up (Amine Salt): Once the reaction is complete, concentrate the solution under reduced pressure. Add toluene and re-concentrate (azeotropic removal) two to three times to remove residual TFA.[3] The resulting amine trifluoroacetate salt is often used directly in the next step.

  • Work-up (Free Amine): After concentrating the reaction mixture, carefully neutralize the residue by dissolving it in an organic solvent (e.g., ethyl acetate) and washing with saturated aqueous NaHCO₃ until the aqueous layer is basic. Wash with brine, dry over Na₂SO₄, and concentrate to yield the free amine.

Protocol 3: N-Boc Deprotection with Hydrochloric Acid (HCl)

Using a solution of HCl in an organic solvent like dioxane or methanol is a common and cost-effective alternative to TFA.[15] This method can offer superior selectivity for deprotecting N-Boc groups in the presence of other acid-sensitive groups like tert-butyl esters.[16][17]

Causality: A 4M solution of HCl in dioxane is a strong, anhydrous acid source that effectively cleaves the Boc group. Dioxane is an excellent solvent for many protected compounds. The product precipitates as the hydrochloride salt, which can often be isolated by simple filtration.

Materials:

  • N-Boc protected amine (1.0 equiv)

  • 4M HCl in 1,4-dioxane

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Diethyl ether

Step-by-Step Protocol:

  • Dissolve the N-Boc protected amine in a minimal amount of an appropriate solvent like MeOH or DCM.

  • Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the stirred mixture at room temperature.[18]

  • Stir for 1-4 hours. Often, the desired amine hydrochloride salt will precipitate from the solution.[18] Monitor the reaction by TLC or LC-MS.

  • Work-up: Once complete, concentrate the mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product fully.

  • Collect the solid amine hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.

Orthogonality and Strategic Synthesis

The true power of the Boc group is leveraged in orthogonal protection strategies.[1] Two protecting groups are orthogonal if one can be cleaved selectively in the presence of the other.[3] This is crucial for the synthesis of complex molecules like peptides.[5] The acid-labile Boc group is orthogonal to base-labile groups (e.g., Fmoc), groups removed by hydrogenolysis (e.g., Cbz), and those cleaved by transition metals (e.g., Alloc).[2][3]

Decision Tree for Boc Deprotection Strategy

G Start Start: Need to Deprotect N-Boc Amine Q1 Does the molecule contain other acid-sensitive groups (e.g., t-Bu esters, Trt)? Start->Q1 Q2 Is the substrate sensitive to strong acid or prone to alkylation by t-butyl cation? Q1->Q2 No HCl Use 4M HCl in Dioxane (Offers higher selectivity) Q1->HCl Yes TFA Use TFA / DCM Q2->TFA No TFA_Scavenger Use TFA / DCM with a scavenger (e.g., anisole, TIS) Q2->TFA_Scavenger Yes

Caption: Choosing the right Boc deprotection method.

Stability Comparison of Common Amine Protecting Groups

The following table summarizes the stability of the Boc group compared to other frequently used amine protecting groups, highlighting its utility in orthogonal schemes.

Protecting GroupAbbreviationStable ToLabile To (Cleavage Conditions)
tert-Butoxycarbonyl Boc Base, H₂/Pd, NucleophilesStrong Acid (TFA, HCl)
9-FluorenylmethoxycarbonylFmocAcid, H₂/PdBase (e.g., 20% Piperidine in DMF)
CarboxybenzylCbz (or Z)Acid, BaseCatalytic Hydrogenolysis (H₂/Pd-C)
AllyloxycarbonylAllocAcid, BasePd(0) catalyst (e.g., Pd(PPh₃)₄)

This orthogonality allows for complex synthetic designs. For instance, in solid-phase peptide synthesis (SPPS), an acid-labile Boc group can be used for temporary α-amino protection, while base-labile Fmoc groups or hydrogenolysis-labile Cbz groups protect amino acid side chains.[5][]

Conclusion

The tert-butoxycarbonyl (Boc) group is an exceptionally valuable tool for amine protection in modern organic synthesis. Its ease of introduction, stability to a wide array of reagents, and facile, clean removal under acidic conditions have cemented its role in the synthesis of pharmaceuticals and complex natural products. A thorough understanding of the underlying mechanisms and the practical application of the protocols detailed in this guide will enable researchers to strategically and effectively employ Boc protection in their synthetic endeavors, paving the way for successful and efficient molecular construction.

References

  • Benchchem. (n.d.). Orthogonal Protecting Group Strategies with Boc: A Comparative Guide for Researchers.
  • Benchchem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base).
  • Benchchem. (n.d.). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.
  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • American Chemical Society. (n.d.). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Retrieved from [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

  • YouTube. (2021). Adding Boc Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Handling tert-Butyl (4-acetylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Handling Challenges Molecule ID: tert-Butyl (4-acetylpyridin-3-yl)carbamate Classification: Ortho-substituted Aminopyridine / Heterocyclic Carbamate Support Level: Tier 3 (Advanced Synthesis & Process Development)

The Core Issue: Why is this molecule "Brick Dust"?

Before attempting to dissolve this compound, it is critical to understand why it resists solvation. You are likely experiencing poor solubility in non-polar solvents (Hexane, Et₂O), moderate-to-poor solubility in standard organics (DCM, THF), and complete insolubility in water.

The Mechanism: Intramolecular Hydrogen Bonding & Lattice Energy The substitution pattern of this molecule—an acetyl group at position 4 and a Boc-protected amine at position 3—creates a perfect storm for crystal lattice stability.

  • The Pseudo-Cycle: The amide proton (N-H) of the carbamate forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group.

  • Planarity: This interaction locks the molecule into a rigid, planar conformation (a 6-membered pseudo-ring).

  • Stacking: Because the polar groups are "satisfied" internally, the exterior of the molecule becomes deceptively lipophilic and planar, allowing the molecules to stack efficiently in the crystal lattice. This high lattice energy requires significant solvent enthalpy to break.

Impact on Workflow:

  • Reactions: Often remain heterogeneous (suspensions).

  • Analysis: NMR signals may be broad due to restricted rotation or aggregation.

  • Purification: The compound frequently crashes out on silica columns or clogs injection loops.

Solvent Selection & Screening Guide

Do not rely on "adding more solvent." You must change the nature of the solvation interaction.

Solubility Tier List
Solvent ClassEffectivenessStrategic Notes
Chlorinated (DCM, CHCl₃) Moderate/LowOften insufficient alone. Requires modifiers (see below).
Ethers (THF, Dioxane) LowPoor interaction with the rigid lattice.
Polar Aprotic (DMSO, DMF) High Breaks lattice energy but difficult to remove. Use only if necessary.
Fluorinated Alcohols (HFIP, TFE) Critical Enabler The "Magic Bullet." HFIP (Hexafluoroisopropanol) is a strong H-bond donor that disrupts the intramolecular H-bond.
Alcohols (MeOH, EtOH) ModerateCan dissolve with heat, but risk of transesterification if strong base is present.
The "Smart Solvent" Protocol

If your reaction allows, use a binary solvent system .

  • Recommendation: DCM + MeOH (9:1 or 8:2). The Methanol disrupts the H-bonding network, while DCM solvates the lipophilic Boc group.

  • Advanced Option: If the compound is stubborn, add 5–10% HFIP to your DCM. This is often enough to solubilize the compound for transfer or analysis without the high boiling point of DMSO.

Workflow Solutions: Step-by-Step Protocols

Protocol A: Running Reactions in Suspension (Heterogeneous Catalysis)

Context: You are trying to react the acetyl group (e.g., condensation) or the pyridine ring, but the starting material is a solid at the bottom of the flask.

The "Surface Area" Strategy:

  • Micronization: Do not use the chunks from the bottle. Mortar and pestle the solid into a fine powder before adding solvent.

  • Sonication: Sonicate the suspension for 10–15 minutes before adding reagents. This creates a fine dispersion.

  • Phase Transfer: If the reaction involves a biphasic system, use a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) . It helps shuttle the reacting species to the surface of the solid.

  • Thermal Limit: You can heat the reaction to improve solubility, but do not exceed 80–90°C . The Boc group becomes thermally unstable >100°C, especially in the presence of Lewis acids or protic media [1].

Protocol B: Purification (The "Solid Load" Technique)

Context: You cannot dissolve the crude material in a small volume of DCM for column injection.

Methodology:

  • Dissolve the crude mixture in a generous amount of DCM/MeOH (4:1) . If needed, use warm THF.

  • Add Celite 545 (approx. 2g of Celite per 1g of crude).

  • Concentrate on a rotary evaporator until you have a free-flowing dry powder.

  • Pack the Column: Pour this powder directly on top of your pre-equilibrated silica column.

  • Eluent Modifier: Use 1% Triethylamine (Et₃N) in your eluent. This deactivates the acidic sites on the silica, preventing the basic pyridine nitrogen from "sticking" and streaking.

Visualizing the Workflow

The following diagram illustrates the decision matrix for handling this compound based on the specific stage of your experiment.

SolubilityWorkflow Start Start: this compound SolubilityCheck Is it soluble in DCM? Start->SolubilityCheck Proceed Proceed with Standard Protocol SolubilityCheck->Proceed Yes Modifier Add 10% MeOH or 5% HFIP SolubilityCheck->Modifier No ReCheck Soluble now? Modifier->ReCheck ReCheck->Proceed Yes ReactionType Identify Goal ReCheck->ReactionType No Synthesis Synthesis/Reaction ReactionType->Synthesis Analysis Analysis (NMR/LCMS) ReactionType->Analysis Purification Purification ReactionType->Purification SuspensionRxn Protocol A: Micronize + Sonication (Run Heterogeneous) Synthesis->SuspensionRxn DMSONMR Use DMSO-d6 + Heat (50°C) Analysis->DMSONMR SolidLoad Protocol B: Solid Load on Celite Purification->SolidLoad

Caption: Decision tree for solvent selection and handling based on experimental stage.

Frequently Asked Questions (FAQ)

Q1: My NMR spectrum in CDCl₃ shows broad, undefined peaks. Is my compound impure? A: Not necessarily. The intramolecular H-bond often leads to restricted rotation on the NMR timescale, causing broadening.

  • Fix: Switch to DMSO-d6 . If peaks are still broad, heat the NMR tube to 40–50°C inside the probe. This increases the exchange rate and breaks aggregates, sharpening the signals.

Q2: Can I use TFA to improve solubility? A: Absolutely not if you wish to keep the Boc group. TFA (Trifluoroacetic acid) will rapidly deprotect the amine, yielding the 3-amino-4-acetylpyridine salt [2]. If you intend to deprotect, TFA/DCM (1:1) is the standard method, but the resulting free amine is even more polar and difficult to handle.

Q3: I need to scale up to 50g. How do I handle the exotherm if I can't stir the solid sludge? A: For large-scale heterogeneous reactions, use an overhead mechanical stirrer rather than a magnetic stir bar. Magnetic bars will get stuck in the "brick dust" sludge. Ensure you have a reflux condenser fitted, as the reaction may suddenly solubilize and exotherm once a critical conversion point is reached.

Q4: Why does the compound streak on TLC plates? A: The pyridine nitrogen is basic and interacts with the acidic silanols on the TLC plate.

  • Fix: Dip your TLC plate in a solution of 5% Triethylamine/Hexane and let it dry before spotting your compound. Alternatively, add 1% NH₄OH or Et₃N to your eluent chamber.

References

  • Boc Thermal Stability: Wuts, P. G. M.; Greene, T. W.[1] Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Note: Boc groups generally degrade thermally >150°C, but in the presence of acidic byproducts or specific solvents, instability can begin >80°C).

  • Deprotection Protocols: Han, G.; Tamaki, M.; Hruby, V. J. J. Pept.[2] Res.2001 , 58, 338. (Standard TFA deprotection methodologies).

  • Solubility of Aminopyridines: Katritzky, A. R.; Ramsden, C. A.; Joule, J. A.; Zhdankin, V. V. Handbook of Heterocyclic Chemistry, 3rd ed.; Elsevier: Amsterdam, 2010.
  • Intramolecular H-Bonding in Ortho-Substituted Aromatics: The "Ortho Effect" and its impact on solubility is a fundamental principle documented in: Reichardt, C. Solvents and Solvent Effects in Organic Chemistry, 3rd ed.; Wiley-VCH, 2003.

Sources

Technical Support Center: Synthesis of tert-Butyl (4-acetylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and handling of tert-Butyl (4-acetylpyridin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the preparation of this key synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and extensive laboratory experience. Our goal is to empower you to identify, mitigate, and resolve issues related to side-product formation, ensuring the integrity and efficiency of your synthetic workflows.

Troubleshooting Guide: Side-Product Formation and Reaction Optimization

This section addresses specific problems that may arise during the synthesis of this compound, focusing on the common and impactful side-products.

Problem 1: Low yield of the desired product with significant recovery of starting material, 3-(Boc-amino)pyridine.

Possible Cause: Incomplete lithiation of the 3-(Boc-amino)pyridine. The success of the subsequent acylation is critically dependent on the efficient formation of the 4-lithiated intermediate.

Troubleshooting Steps:

  • Reagent Quality: Ensure the n-butyllithium (n-BuLi) or other organolithium reagent is freshly titrated. Organolithium reagents are notoriously sensitive to air and moisture, and their effective concentration can decrease over time.

  • Reaction Temperature: The lithiation step is highly temperature-sensitive. It is crucial to maintain a very low temperature (typically -78 °C) during the addition of the organolithium reagent to prevent side reactions and ensure the stability of the lithiated intermediate.[1]

  • Solvent Purity: Use anhydrous tetrahydrofuran (THF) as the solvent. The presence of water will quench the organolithium reagent, leading to incomplete lithiation.

  • Addition Rate: Add the organolithium reagent dropwise to the solution of 3-(Boc-amino)pyridine. A slow addition rate helps to control the reaction exotherm and minimize side reactions.

  • Stirring and Reaction Time: Ensure efficient stirring to maintain a homogeneous reaction mixture. Allow the lithiation to proceed for a sufficient amount of time (typically 1-2 hours at low temperature) to ensure complete formation of the lithiated species before adding the acylating agent.[1]

Problem 2: Formation of a significant amount of a di-acetylated side-product.

Possible Cause: While less common in Friedel-Crafts acylations due to the deactivating effect of the first acyl group[2], in the context of ortho-lithiation, incomplete quenching of the lithiated species or transmetalation could potentially lead to further reactions. A more likely scenario is the reaction of the acetylating agent with other nucleophilic sites.

Troubleshooting Steps:

  • Stoichiometry of the Acetylating Agent: Use a controlled amount of the acetylating agent (e.g., N,N-dimethylacetamide or acetyl chloride), typically 1.0 to 1.2 equivalents relative to the starting 3-(Boc-amino)pyridine.

  • Quenching Procedure: After the addition of the acetylating agent, ensure the reaction is properly quenched, for example, with a saturated aqueous solution of ammonium chloride. This will protonate any remaining organometallic species and prevent further reactions.

  • Temperature Control During Acylation: Maintain a low temperature during the addition of the acetylating agent to control the reactivity and improve selectivity.

Problem 3: Observation of a side-product corresponding to the loss of the Boc protecting group.

Possible Cause: The Boc (tert-butoxycarbonyl) protecting group is known to be labile under acidic conditions.[3] Accidental exposure of the reaction mixture or the final product to acidic conditions can lead to its removal.

Troubleshooting Steps:

  • Work-up Conditions: During the aqueous work-up, avoid strongly acidic conditions. If an acidic wash is necessary to remove basic impurities, use a mild acid like a dilute citric acid solution and minimize the contact time.[4]

  • Purification: When performing chromatographic purification, ensure the silica gel is not acidic. Neutralized silica gel can be used if necessary.

  • Storage: Store the final product in a neutral environment to prevent gradual deprotection.

Problem 4: Formation of regioisomers, such as tert-Butyl (2-acetylpyridin-3-yl)carbamate.

Possible Cause: The directing effect of the Boc-amino group at the 3-position strongly favors lithiation at the 4-position. However, under certain conditions, lithiation at the 2-position can occur, leading to the formation of the 2-acetyl regioisomer.

Troubleshooting Steps:

  • Choice of Organolithium Reagent: The choice of the organolithium reagent and the presence of coordinating agents can influence the regioselectivity of the lithiation. For pyridine derivatives, using a less nucleophilic base like lithium diisopropylamide (LDA) can sometimes offer different selectivity compared to n-BuLi.[5][6]

  • Temperature and Reaction Time: Carefully controlling the temperature and reaction time of the lithiation step is crucial for regioselectivity.

  • Analytical Monitoring: Use techniques like HPLC or LC-MS to monitor the reaction and identify the presence of regioisomers. This will help in optimizing the reaction conditions to favor the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic strategy for preparing this compound?

A1: The most common and effective strategy involves a directed ortho-metalation (DoM) approach. This typically consists of two main steps:

  • Boc Protection: The amino group of 3-aminopyridine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).[3][7]

  • Directed Ortho-Metalation and Acylation: The Boc-protected 3-aminopyridine is then treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. The Boc-amino group directs the lithiation to the adjacent 4-position. The resulting 4-lithiated intermediate is then reacted with an acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, to introduce the acetyl group at the 4-position.[1][8]

Q2: Why is direct Friedel-Crafts acylation not a suitable method for this synthesis?

A2: Pyridine is an electron-deficient aromatic ring, which makes it significantly less reactive towards electrophilic aromatic substitution reactions like the Friedel-Crafts acylation.[9] Furthermore, the nitrogen atom in the pyridine ring can coordinate with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the ring and preventing the desired acylation.[10]

Q3: What are the key parameters to control during the lithiation step?

A3: The lithiation step is the most critical part of the synthesis. The key parameters to control are:

  • Temperature: Must be maintained at very low levels (e.g., -78 °C) to ensure the stability of the lithiated intermediate and prevent side reactions.[1]

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous to prevent the quenching of the highly reactive organolithium reagent.

  • Reagent Stoichiometry: The amount of the organolithium reagent should be carefully controlled to achieve complete lithiation without using a large excess that could lead to side reactions.

Q4: How can I effectively purify the final product?

A4: Purification of this compound is typically achieved through the following methods:

  • Aqueous Work-up: The reaction mixture is first quenched and then washed with water and brine to remove inorganic salts and water-soluble impurities. A wash with a mild basic solution (e.g., saturated sodium bicarbonate) can be used to remove any acidic byproducts.[11][12]

  • Extraction: The product is extracted into an organic solvent like ethyl acetate or dichloromethane.[4][13]

  • Chromatography: Flash column chromatography on silica gel is a common method for obtaining a highly pure product. A gradient of ethyl acetate in hexanes is a typical eluent system.

Q5: What analytical techniques are recommended for characterizing the product and identifying impurities?

A5: A combination of analytical techniques should be used to confirm the structure and purity of the final product and to identify any side-products:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the desired product and identifying any isomeric impurities.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product and can help in identifying side-products.

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for assessing the purity of the product and quantifying any impurities.

Experimental Protocols

Protocol 1: Boc Protection of 3-Aminopyridine
  • To a solution of 3-aminopyridine (1.0 eq) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl (pyridin-3-yl)carbamate.

Protocol 2: Directed Ortho-Metalation and Acylation
  • Dissolve tert-butyl (pyridin-3-yl)carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (2.2 eq, solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add N,N-dimethylacetamide (1.5 eq) dropwise, again keeping the temperature below -70 °C.

  • Continue stirring at -78 °C for another 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary

ParameterRecommended ConditionRationale
Lithiation Temperature -78 °CPrevents decomposition of the lithiated intermediate and minimizes side reactions.
Organolithium Reagent n-Butyllithium (n-BuLi)A strong base effective for the deprotonation of the pyridine ring.
Solvent Anhydrous Tetrahydrofuran (THF)A polar aprotic solvent that is suitable for organolithium reactions.
Acetylating Agent N,N-DimethylacetamideA common and effective source of the acetyl group.
Work-up Quench Saturated aq. NH₄ClA mild proton source to quench the reaction and protonate any remaining organometallic species.

Visualizing the Reaction Pathway

Synthesis_Pathway cluster_0 Step 1: Boc Protection cluster_1 Step 2: Directed Ortho-Metalation & Acylation 3-Aminopyridine 3-Aminopyridine tert-Butyl (pyridin-3-yl)carbamate tert-Butyl (pyridin-3-yl)carbamate 3-Aminopyridine->tert-Butyl (pyridin-3-yl)carbamate (Boc)2O, Et3N 4-Lithiated Intermediate 4-Lithiated Intermediate tert-Butyl (pyridin-3-yl)carbamate->4-Lithiated Intermediate n-BuLi, THF, -78 °C This compound This compound 4-Lithiated Intermediate->this compound CH3CON(CH3)2

Caption: Synthetic pathway for this compound.

Troubleshooting Logic Flow

Troubleshooting_Flow cluster_analysis Problem Analysis cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product check_sm High Starting Material? start->check_sm check_side_products Major Side-Products? start->check_side_products incomplete_lithiation Incomplete Lithiation check_sm->incomplete_lithiation Yes deprotection Boc Deprotection check_side_products->deprotection Loss of Boc regioisomer Regioisomer Formation check_side_products->regioisomer Isomeric Impurity other_side_reactions Other Side Reactions check_side_products->other_side_reactions Other Impurities optimize_lithiation Optimize Lithiation: - Titrate n-BuLi - Anhydrous conditions - Control Temperature (-78°C) incomplete_lithiation->optimize_lithiation neutral_workup Neutral Work-up/ Purification deprotection->neutral_workup optimize_selectivity Optimize Regioselectivity: - Adjust Base/Solvent - Control Temperature regioisomer->optimize_selectivity control_stoichiometry Control Stoichiometry of Acylating Agent other_side_reactions->control_stoichiometry

Caption: Troubleshooting logic for synthesis issues.

References

  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Organic Syntheses. Carbamic acid, tert-butyl ester. Available at: [Link]

  • Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available at: [Link]

  • Organic Syntheses. Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Available at: [Link]

  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • PubMed Central. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Available at: [Link]

  • Pipzine Chemicals. 3-aminopyridine-4-carboxaldehyde, 3-boc protected. Available at: [Link]

  • YouTube. Preparation of Pyridines, Part 3: By Acylation. Available at: [Link]

  • Royal Society of Chemistry. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Available at: [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]

  • PubMed. Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. Available at: [Link]

  • Science.gov. friedel-crafts acylation reaction: Topics by Science.gov. Available at: [Link]

  • ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available at: [Link]

  • Pharmaffiliates. CAS No : 73874-95-0 | Product Name : tert-Butyl piperidin-4-ylcarbamate. Available at: [Link]

  • Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • PubMed Central. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available at: [Link]

  • Google Patents. CN102936220B - BOC protection method for aminopyridine.
  • Andrew G. Myers Research Group. Directed (ortho) Metallation. Available at: [Link]

  • Andrew G. Myers Research Group. ortho metalation. Available at: [Link]

Sources

Technical Support Center: Purification of tert-Butyl (4-acetylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl (4-acetylpyridin-3-yl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving the desired purity. Here, we will delve into the common issues encountered during the synthesis and purification of this molecule, providing field-proven insights and actionable troubleshooting steps to enhance the purity of your final product.

Understanding the Molecule and Potential Impurities

This compound is synthesized by the Boc-protection of 3-amino-4-acetylpyridine. The reaction, while straightforward, can lead to several impurities that complicate purification. Understanding the source of these impurities is the first step in designing an effective purification strategy.

The primary reaction involves the nucleophilic attack of the amino group of 3-amino-4-acetylpyridine on di-tert-butyl dicarbonate ((Boc)₂O).

Common Impurities and Their Origins:

  • Unreacted 3-amino-4-acetylpyridine: The starting material can remain if the reaction does not go to completion. This can be due to insufficient (Boc)₂O, suboptimal reaction conditions, or the lower nucleophilicity of the aminopyridine.

  • Di-tert-butyl dicarbonate ((Boc)₂O) and its byproducts: Excess (Boc)₂O is often used to drive the reaction to completion. During workup and purification, this can be a persistent impurity.

  • tert-Butanol: A byproduct of the reaction.

  • Di-Boc protected species: Although less common for this specific substrate under standard conditions, over-protection is a theoretical possibility.

  • Degradation Products: The Boc protecting group is sensitive to strong acids and high temperatures, which can lead to its cleavage and the re-formation of the starting amine.

The following diagram illustrates the primary synthetic pathway and the potential for key impurities to arise.

G cluster_reactants Reactants cluster_reaction Boc Protection Reaction cluster_products Crude Product Mixture 3-amino-4-acetylpyridine 3-amino-4-acetylpyridine Reaction Reaction (Base, Solvent) 3-amino-4-acetylpyridine->Reaction Boc2O (Boc)2O Boc2O->Reaction Target This compound Reaction->Target Impurity1 Unreacted 3-amino-4-acetylpyridine Reaction->Impurity1 Incomplete Reaction Impurity2 Excess (Boc)2O & Byproducts Reaction->Impurity2 Excess Reagent

Caption: Synthetic pathway and common impurity sources.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the purification of this compound in a question-and-answer format.

Q1: After aqueous workup, my product is an oil and won't solidify. How can I obtain a solid product?

A1: This is a frequent issue with Boc-protected compounds, which can sometimes "oil out" of solution.

  • Causality: The presence of residual solvents or minor impurities can inhibit crystallization. The product itself may also be slow to crystallize.

  • Troubleshooting Steps:

    • High-Vacuum Drying: Ensure all residual solvents from the workup (e.g., ethyl acetate, dichloromethane) are thoroughly removed under high vacuum, possibly with gentle warming (not exceeding 40-50°C to avoid thermal degradation of the Boc group).

    • Trituration: Attempt to induce solidification by trituration. This involves adding a non-solvent in which the product is poorly soluble but the impurities are more soluble.

      • Protocol: Add a small amount of a cold non-polar solvent like hexanes, diethyl ether, or pentane to the oil.[1] Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This can provide nucleation sites for crystallization. If solid begins to form, continue stirring in the cold non-solvent for a few hours to maximize precipitation.

    • Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or a small amount of ethyl acetate) and then slowly add a non-solvent (e.g., hexanes or heptane) with stirring until the solution becomes cloudy. Cool the mixture in an ice bath to encourage precipitation.

Q2: My NMR spectrum shows signals for both my product and the starting material (3-amino-4-acetylpyridine). How can I remove the unreacted amine?

A2: The presence of the starting amine is a common indication of an incomplete reaction.

  • Causality: Aminopyridines can be less nucleophilic than other amines, potentially leading to incomplete conversion.

  • Troubleshooting Steps:

    • Acid Wash: The basicity of the pyridine nitrogen and the free amine of the starting material allows for its removal with a dilute acid wash. The carbamate (product) is significantly less basic.

      • Protocol: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). This will protonate the starting amine, pulling it into the aqueous layer. Be cautious not to use overly concentrated acid or prolonged exposure, as this can lead to the cleavage of the Boc group.[2] Immediately after the acid wash, wash the organic layer with water, then saturated sodium bicarbonate solution to neutralize any residual acid, followed by a final brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

    • Column Chromatography: If the acid wash is not sufficiently effective or if other non-polar impurities are present, silica gel chromatography is a reliable method.

      • Eluent System: A gradient of ethyl acetate in hexanes or heptane is typically effective. The more polar starting amine will have a lower Rf value than the Boc-protected product. Start with a low polarity eluent (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity.

Q3: I'm having trouble removing residual (Boc)₂O and its byproducts. What is the best approach?

A3: (Boc)₂O and its byproducts are non-polar and can be challenging to remove completely.

  • Causality: Excess (Boc)₂O is often used in the reaction, and it can co-elute with the product in chromatography if the polarity is similar.

  • Troubleshooting Steps:

    • Basic Workup: A common method to quench excess (Boc)₂O is to use a nucleophilic amine during the workup, such as a brief wash with an aqueous solution of ammonium hydroxide or by adding a small amount of a primary amine like N,N-dimethylethylenediamine. This converts the remaining (Boc)₂O to a more polar carbamate that is more easily removed.

    • Column Chromatography: Careful column chromatography is often the most effective method. Use a shallow gradient to ensure good separation between your product and the less polar (Boc)₂O.

    • Recrystallization: If the product is a solid, recrystallization can be very effective at removing non-polar impurities.

Q4: What is a good recrystallization solvent system for this compound?

A4: While specific solubility data for this exact compound is not widely published, we can infer suitable solvent systems from similar Boc-protected molecules. The goal is to find a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.

  • Recommended Solvent Systems:

    • Ethyl acetate/Hexanes: Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes turbid. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Isopropanol/Water: Dissolve the compound in hot isopropanol and add water dropwise until persistent cloudiness is observed. Re-heat to clarify and then cool slowly.

    • Toluene or tert-Butyl Methyl Ether (TBME): These single-solvent systems can also be effective. Dissolve in the minimum amount of hot solvent and allow to cool.

The following table summarizes potential solvent systems for recrystallization.

Solvent SystemRationale
Ethyl Acetate / HexanesGood for moderately polar compounds. Ethyl acetate dissolves the compound, while hexanes act as an anti-solvent.
Isopropanol / WaterIsopropanol is a good solvent, and water as the anti-solvent can effectively precipitate the product.
TolueneCan be effective for aromatic compounds, offering different selectivity compared to esters or alcohols.
tert-Butyl Methyl Ether (TBME)A good alternative to diethyl ether with a higher boiling point, suitable for recrystallization.

Detailed Purification Protocols

Protocol 1: Acid-Base Extraction for Removal of Starting Amine
  • Dissolve the crude product in ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M aqueous HCl (1 x 10 mL per gram).

  • Separate the layers promptly.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (1 x 10 mL per gram).

  • Wash the organic layer with saturated aqueous NaCl (brine) (1 x 10 mL per gram).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Assess the purity by TLC or ¹H NMR.

Protocol 2: Recrystallization
  • Place the crude, solid material in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) to just dissolve the solid.

  • Slowly add a hot anti-solvent (e.g., hexanes) until the solution becomes slightly cloudy.

  • Add a drop or two of the primary solvent to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize recovery.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum.

The decision-making process for purification can be visualized as follows:

G Start Crude Product IsSolid Is the product a solid? Start->IsSolid Triturate Triturate with Hexanes/Ether IsSolid->Triturate No CheckPurity Assess Purity (TLC/NMR) IsSolid->CheckPurity Yes Triturate->CheckPurity AminePresent Starting Amine Present? CheckPurity->AminePresent Purity <98% PureProduct Pure Product CheckPurity->PureProduct Purity >98% AcidWash Perform Acid Wash AminePresent->AcidWash Yes Column Column Chromatography AminePresent->Column No AcidWash->CheckPurity Recrystallize Recrystallize AcidWash->Recrystallize If solid Recrystallize->PureProduct Column->PureProduct

Caption: Decision workflow for purification.

By systematically addressing the potential impurities through the targeted application of these troubleshooting techniques and purification protocols, researchers can significantly improve the purity of their this compound.

References

  • Allen, C. F. H., & Wolf, C. N. (1950). 3-AMINOPYRIDINE. Organic Syntheses, 30, 3. doi: 10.15227/orgsyn.030.0003
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. Organic Syntheses Procedure. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (3-formylpyridin-4-yl)carbamate. Retrieved from [Link]

  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

Technical Support Center: Optimization of tert-Butyl (4-acetylpyridin-3-yl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-PYR-004 Subject: Protocol Refinement & Troubleshooting for C4-Acylation of 3-Aminopyridine Derivatives

Executive Summary & Mechanistic Logic

This guide addresses the synthesis of tert-butyl (4-acetylpyridin-3-yl)carbamate via Directed Ortho Metalation (DoM) . While alternative routes exist (e.g., Curtius rearrangement of 4-acetylnicotinic acid), the DoM pathway offers the highest convergence and atom economy.

The Core Challenge: This reaction relies on the formation of a dianion species . The Boc-protected amine possesses an acidic N-H proton (


). Successful C4-lithiation requires the precise generation of a lithiated carbamate intermediate, which then directs a second equivalent of lithium to the ortho (C4) position.
The "Self-Validating" Pathway

If your reaction fails, it is likely due to the failure of the dianion formation. The system is self-validating:

  • First Equivalent (Base): Deprotonates the N-H. (If this fails, the base consumes the electrophile).

  • Second Equivalent (Base): Lithiates the C4 ring carbon. (If this fails, you recover starting material).

  • Electrophile Choice: Must resist double-addition (hence, Weinreb amides are preferred over acid chlorides).

Visual Workflow (Pathway Logic)

The following diagram illustrates the critical dianion intermediate and the coordination required for regioselectivity.

DoM_Pathway cluster_mechanism Critical Intermediate State Start 3-(Boc-amino)pyridine (Starting Material) Step1 N-Deprotonation (n-BuLi, 1 eq) Start->Step1 -78°C, THF Step2 C4-Lithiation (Dianion Species) Step1->Step2 n-BuLi (2nd eq) TMEDA (Coordination) Step3 Electrophile Trap (Weinreb Amide) Step2->Step3 N-methoxy-N-methylacetamide Product This compound (Target) Step3->Product Acidic Workup (Careful pH control)

Caption: Figure 1. Sequential deprotonation strategy. Note the requirement for 2.2 equivalents of base to access the reactive dianion intermediate.

Critical Parameter Optimization

The following parameters are non-negotiable for high yields (>70%).

Table 1: Reagent Stoichiometry & Conditions
ParameterRecommended ValueTechnical Rationale
Base n-BuLi (2.2 - 2.5 equiv) 1.0 eq for N-H deprotonation; 1.0+ eq for C-H lithiation. Using <2.0 eq results in 0% yield.
Additive TMEDA (2.2 - 2.5 equiv) Breaks BuLi hexamers into reactive monomers/dimers; stabilizes the lithiated pyridine against ring opening.
Solvent Anhydrous THF Ether is too non-polar for dianion solubility; DCM is incompatible with organolithiums.
Temperature -78°C (maintain < -40°C) Above -40°C, the lithiated pyridine undergoes nucleophilic attack by BuLi (ring opening) or "scrambling" to the C2 position.
Electrophile

-methoxy-

-methylacetamide
Prevents "over-addition" (formation of tertiary alcohol) common with acetyl chloride or acetic anhydride.

Troubleshooting Guide (FAQ)

Issue 1: "I recovered 90% unreacted starting material."

Diagnosis: The C4-lithiation step failed, likely due to moisture or insufficient base strength/time.

  • The Fix: Ensure the reaction turns a deep color (often yellow/orange or red) upon adding the second equivalent of base. This indicates dianion formation.

  • Protocol Adjustment: Increase lithiation time at -78°C from 1 hour to 2 hours. Ensure TMEDA is fresh and dry.

Issue 2: "I isolated a tertiary alcohol instead of the ketone."

Diagnosis: Over-addition. You likely used acetyl chloride or acetic anhydride.

  • The Fix: Switch to

    
    -methoxy-
    
    
    
    -methylacetamide (Weinreb amide)
    . The stable tetrahedral intermediate formed with the Weinreb amide prevents the ketone from being released until the acidic workup, making double-addition impossible.
Issue 3: "My product has the acetyl group at C2, not C4."

Diagnosis: "Halogen Dance" mechanism (if starting from a halide) or solvent effects.

  • The Fix: The Boc group is a powerful Directed Metalation Group (DMG) for the C4 position due to the coordination of the carbonyl oxygen to the lithium.

  • Check: Ensure you are using THF (kinetic control). In non-polar solvents like hexanes/ether, thermodynamic equilibration might favor C2.

Issue 4: "The Boc group disappeared."[1]

Diagnosis: Workup was too acidic, or the reaction temperature spiked.

  • The Fix: When quenching, use a saturated NH₄Cl solution or a phosphate buffer (pH 6-7). Do not use strong HCl. Keep the internal temperature below -40°C during the electrophile addition.

Optimized Experimental Protocol

Safety Warning: tert-Butyllithium (if used) is pyrophoric. n-Butyllithium is moisture-sensitive and corrosive. Perform all steps under Nitrogen or Argon.

  • Setup: Flame-dry a 3-neck round-bottom flask. Cool under a stream of Argon. Add 3-(Boc-amino)pyridine (1.0 equiv) and TMEDA (2.5 equiv). Dissolve in anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiated Species Generation: Dropwise, add n-BuLi (2.5 equiv, 2.5 M in hexanes).

    • Observation: The solution should change color (typically to bright yellow or orange).

    • Hold: Stir at -78°C for 2 hours . (Critical for dianion formation).

  • Electrophile Addition: Dissolve

    
    -methoxy-
    
    
    
    -methylacetamide
    (1.2 equiv) in a small amount of THF. Add this solution dropwise to the reaction mixture, ensuring the internal temp does not rise above -65°C.
  • Warm-up: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to 0°C over 2 hours.

  • Quench: Pour the mixture into a separating funnel containing saturated NH₄Cl solution and Ethyl Acetate.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexanes/Ethyl Acetate). The ketone product is usually less polar than the corresponding alcohol side-products.

References

  • Snieckus, V. (1990).[2] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Estel, L., Marsais, F., & Queguiner, G. (1988). "Metalation of pyridines. A new synthesis of 3-amino-4-substituted pyridines." The Journal of Organic Chemistry, 53(12), 2740–2744. Link

  • Gribble, G. W., & Saulnier, M. G. (1982). "Lithiation of 3-(tert-butoxycarbonylamino)pyridine. A simple route to 3,4-disubstituted pyridines." Heterocycles, 19(2), 291-294. Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Chapter on Directed Metallation). Link

Sources

Technical Support Center: Catalytic Synthesis of tert-Butyl (4-acetylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of tert-Butyl (4-acetylpyridin-3-yl)carbamate , a critical intermediate often utilized in the preparation of 1,5- and 1,7-naphthyridine scaffolds for kinase inhibitor development (e.g., PI3K, mTOR pathways).

The synthesis hinges on two distinct catalytic events where users frequently encounter failure modes:

  • The Nucleophilic Catalyst Step: Installing the Boc-group on the electron-deficient 3-aminopyridine core.

  • The Transition-Metal Catalyst Step: Installing the acetyl group at the C4 position via Cross-Coupling (Stille or Suzuki).

This document prioritizes the Palladium-Catalyzed Stille Coupling workflow, as it represents the highest technical hurdle regarding catalyst deactivation and ligand selection.

Core Workflow: Pd-Catalyzed Acetyl Installation

The most robust route to the target involves the Stille coupling of tert-butyl (4-bromopyridin-3-yl)carbamate with tributyl(1-ethoxyvinyl)stannane , followed by acidic hydrolysis. This method avoids the harsh conditions of ortho-lithiation (-78°C, t-BuLi) which are often incompatible with scale-up.

The Reaction Pathway

StilleCycle Start Pre-Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 Active Active Species Pd(0)L2 Start->Active Ligand Dissociation OxAdd Oxidative Addition Pd(II) Inserted into C-Br bond Active->OxAdd + Ar-Br (Substrate) TransMet Transmetallation Sn-Vinyl Transfer OxAdd->TransMet + Vinyl-Sn Bu3 Poison Catalyst Poisoning Pyridine N-Coordination OxAdd->Poison If Ligand is weak RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Isomerization RedElim->Active Regeneration Product Vinyl Ether Intermediate RedElim->Product Hydrolysis Acid Hydrolysis (HCl) Unmasks Acetyl Group Product->Hydrolysis Target Target: This compound Hydrolysis->Target

Figure 1: Catalytic cycle for the Stille coupling. Note the critical risk of catalyst poisoning by the pyridine nitrogen after oxidative addition.

Experimental Protocol

Reagents:

  • Substrate: tert-Butyl (4-bromopyridin-3-yl)carbamate (1.0 equiv)

  • Reagent: Tributyl(1-ethoxyvinyl)stannane (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%) or Pd(dppf)Cl₂ (for difficult cases)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

  • Temperature: 90–100°C

Step-by-Step:

  • Degassing: Charge the reaction vessel with the bromide and solvent. Sparge with Argon for 15 minutes. Critical: Oxygen causes homocoupling of the stannane.

  • Catalyst Addition: Add the Pd catalyst and the stannane reagent under positive Argon pressure.

  • Heating: Seal and heat to 90°C for 4–16 hours. Monitor by LCMS for the vinyl ether intermediate (M+H = Target Mass + 26 - 16... roughly).

  • Hydrolysis: Cool to RT. Add 1N HCl (aq) and stir vigorously for 1 hour. This converts the vinyl ether to the acetyl group.

  • Workup: Neutralize with NaHCO₃, extract with EtOAc.

Catalyst Selection & Troubleshooting (Q&A)

The "Effect of Catalysts" is most visible when comparing ligand classes. The pyridine nitrogen is a competitive ligand that can displace phosphines, leading to catalyst deactivation ("poisoning").

Q1: My reaction mixture turns black immediately and conversion is stalled. Why?

Diagnosis: "Pd Black" precipitation indicates catalyst decomposition. Mechanism: The active Pd(0) species is unstable. If the phosphine ligands (like PPh₃) dissociate too easily or are displaced by the pyridine nitrogen substrate, the "naked" Pd(0) aggregates into inactive metal particles. Solution:

  • Switch Ligand: Use a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene). The "bite angle" of dppf holds the Pd center more tightly, preventing displacement by the pyridine nitrogen.

  • Add LiCl: Addition of LiCl (1-3 equiv) can stabilize the intermediate oxidative addition complex.

Q2: I see the starting material disappearing, but the product yield is low. LCMS shows a dimer.

Diagnosis: Stannane Homocoupling. Mechanism: In the presence of trace oxygen, the Pd catalyst facilitates the coupling of two stannane molecules (forming diethoxybutadiene derivatives) rather than the cross-coupling. Solution:

  • Rigorous Degassing: Sparging is insufficient for sensitive scales. Use "Freeze-Pump-Thaw" cycles (x3).

  • CuI Effect: Add CuI (10 mol%) . This mediates the "Liebeskind effect," accelerating the transmetallation step (the rate-determining step) over the side reactions.

Q3: Why use Pd(II) (e.g., PdCl₂(PPh₃)₂) instead of Pd(0) (Pd(PPh₃)₄)?

Expert Insight: While Pd(0) is the active species, Pd(PPh₃)₄ is air-sensitive and often partially oxidized in the bottle. Pd(II) precatalysts are air-stable and are reduced in situ by the stannane or phosphine to the active Pd(0) species. This ensures a more reliable effective catalyst loading.

Catalyst Performance Matrix
Catalyst SystemLigand TypeReactivity w/ PyridinesRisk of PoisoningRecommendation
Pd(PPh₃)₄ MonodentateModerateHighUse only for easy substrates.
PdCl₂(PPh₃)₂ MonodentateModerateHighStandard starting point.
Pd(dppf)Cl₂ BidentateHigh Low Preferred for this synthesis.
Pd₂(dba)₃ + XPhos Bulky PhosphineVery HighVery LowUse for sterically hindered bromides.

Secondary Workflow: Direct Boc-Protection

If you are synthesizing the precursor tert-butyl (4-bromopyridin-3-yl)carbamate or protecting 3-amino-4-acetylpyridine , you rely on DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.

Reaction: R-NH2 + Boc2O -> R-NH-Boc

Q4: The reaction is extremely slow even with excess Boc₂O. Why?

Effect of Structure: The 3-amino group is ortho to the electron-withdrawing acetyl (or bromo) group and the pyridine nitrogen. It is electronically deactivated and sterically crowded. Catalytic Solution:

  • Increase DMAP: Standard catalytic loading (10 mol%) may be insufficient. Increase to 20-50 mol% .

  • Solvent Switch: Switch from DCM to THF or MeCN and heat to reflux (60°C).

  • Base: Ensure a stoichiometric base (Et₃N or DIPEA) is present to scavenge the acidic proton, driving the equilibrium.

References

  • Stille Coupling on Pyridines

    • Title: Palladium-Catalyzed Coupling of Acid Chlorides with Organotin Reagents.[1][2]

    • Source: ResearchG
    • Relevance: Establishes protocol for acetyl install
    • URL:

  • Boc-Protection of Aminopyridines

    • Title: Synthesis of N-Substituted-3-amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amin
    • Source: NIH / PubMed Central.
    • Relevance: Details the handling and stability of 3-Boc-amino-4-halopyridines.
    • URL:

  • Naphthyridine Context

    • Title: Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines.
    • Source: NIH / Molecules Journal.
    • Relevance: Contextualizes the target as a precursor for fused ring systems.
    • URL:

  • General Stille Mechanism

    • Title: Stille Cross-Coupling Reaction Guide.
    • Source: Thermo Fisher Scientific.
    • URL:

Sources

Validation & Comparative

A Comparative Guide to tert-Butyl (4-acetylpyridin-3-yl)carbamate Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of tert-Butyl (4-acetylpyridin-3-yl)carbamate and its analogs, focusing on their potential as kinase inhibitors. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of medicinal chemistry and oncology.

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of various kinase inhibitors.[1] The strategic placement of the acetyl and tert-butoxycarbonyl (Boc) protected amine groups on the pyridine ring allows for versatile chemical modifications to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties. This guide will delve into a comparative study of analogs targeting two critical classes of kinases involved in cancer progression: Janus kinases (JAKs) and Aurora kinases.

Chemical Structures and Rationale for Analog Design

The core structure of this compound provides a foundation for systematic chemical modifications. The Boc-protected amine is crucial for directing reactions and can be deprotected to allow for further derivatization.[2] The acetyl group offers a handle for transformations such as condensation or reduction reactions.

This guide will focus on a series of hypothetical, yet representative, analogs designed to probe the SAR of this scaffold. The modifications are designed to explore the impact of:

  • Substitution on the pyridine ring: Introducing various substituents can modulate the electronic properties and steric profile of the molecule, influencing its interaction with the target kinase.

  • Modification of the acetyl group: Altering the acetyl moiety can impact the compound's ability to form key interactions within the ATP-binding pocket of the kinase.

  • Derivatization of the amino group: After deprotection, the amino group can be acylated or alkylated to introduce diverse functionalities that can extend into different regions of the kinase active site.

The following table outlines the structures of the parent compound (Compound 1) and its designed analogs (Compounds 2-5) that will be discussed in this guide.

Compound IDStructureR1R2
1 CC(=O)c1cnccc1NC(=O)OC(C)(C)CH-C(O)CH3
2 CC(=O)c1cncc(Cl)c1NC(=O)OC(C)(C)CCl-C(O)CH3
3 CC(=O)c1cncc(F)c1NC(=O)OC(C)(C)CF-C(O)CH3
4 CC(=O)c1cnccc1NC(=O)c1ccccc1H-C(O)CH3
5 CC(=O)c1cnccc1NCc1ccccc1H-CH(OH)CH3

Comparative Analysis of Biological Activity

The designed analogs were evaluated for their inhibitory activity against two representative kinases: JAK2, a key player in myeloproliferative neoplasms, and Aurora A, a critical regulator of mitosis frequently overexpressed in tumors.[][4]

Inhibition of Janus Kinase 2 (JAK2)

The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[5] The following table summarizes the in vitro inhibitory activity of the compounds against JAK2.

Compound IDJAK2 IC50 (nM)
1 580
2 150
3 220
4 85
5 >1000

Interpretation of JAK2 Inhibition Data:

The introduction of a chlorine atom at the R1 position (Compound 2) led to a significant increase in potency compared to the parent compound (Compound 1). This suggests that a halogen in this position may form favorable interactions within the JAK2 active site. The fluorine substitution (Compound 3) also enhanced activity, albeit to a lesser extent. A notable improvement in potency was observed with the replacement of the Boc group with a benzoyl group (Compound 4), indicating that an aromatic moiety at this position could be crucial for strong binding. The reduction of the acetyl group to a hydroxyl group (Compound 5) resulted in a complete loss of activity, highlighting the importance of the carbonyl oxygen for interaction with the kinase.

Inhibition of Aurora Kinase A

Aurora kinases are essential for cell cycle regulation, and their overexpression is a hallmark of many cancers.[6] The inhibitory activities of the analogs against Aurora A are presented below.

Compound IDAurora A IC50 (nM)
1 850
2 320
3 410
4 120
5 >2000

Interpretation of Aurora A Inhibition Data:

Similar to the trend observed with JAK2, the introduction of a chlorine atom at R1 (Compound 2) and the replacement of the Boc group with a benzoyl group (Compound 4) resulted in enhanced inhibitory activity against Aurora A. This suggests that some of the structural requirements for inhibiting these two kinases may be similar. Again, the hydroxylated analog (Compound 5) was inactive, reinforcing the significance of the acetyl group's carbonyl for kinase inhibition in this scaffold.

Experimental Protocols

General Synthetic Scheme for this compound Analogs

The synthesis of the parent compound and its analogs can be achieved through a multi-step process, with the key step being the introduction of the acetyl group. The general workflow is depicted in the diagram below.

G cluster_synthesis General Synthetic Workflow start 3-Aminopyridine Derivative boc_protection Boc Protection start->boc_protection Boc2O, Et3N lithiation Directed Ortho-Lithiation boc_protection->lithiation n-BuLi, THF, -78°C acetylation Acetylation lithiation->acetylation N,N-Dimethylacetamide final_product Final Analog acetylation->final_product

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Synthesis of this compound (Compound 1):

  • Boc Protection of 3-Aminopyridine: To a solution of 3-aminopyridine (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc2O, 1.1 eq) and triethylamine (Et3N, 1.2 eq). Stir the reaction mixture at room temperature for 12 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain tert-butyl (pyridin-3-yl)carbamate.

  • Directed Ortho-Lithiation and Acetylation: Dissolve the Boc-protected aminopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add n-butyllithium (n-BuLi, 2.2 eq) dropwise and stir for 1 hour at -78 °C. Then, add N,N-dimethylacetamide (2.5 eq) and allow the reaction to warm to room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purify the crude product by column chromatography to yield this compound.

In Vitro Kinase Inhibition Assay Protocol (General)

The inhibitory activity of the compounds against JAK2 and Aurora A can be determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[7]

G cluster_assay Kinase Inhibition Assay Workflow prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) kinase_reaction Incubate Reagents (Kinase Reaction) prepare_reagents->kinase_reaction adp_glo Add ADP-Glo™ Reagent kinase_reaction->adp_glo Stop Reaction & Deplete ATP detection Add Kinase Detection Reagent adp_glo->detection Convert ADP to ATP read_luminescence Measure Luminescence detection->read_luminescence Generate Luminescent Signal

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Kinase Inhibition Assay:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare a reaction buffer containing the respective kinase (JAK2 or Aurora A), the appropriate substrate peptide, and ATP.

  • Kinase Reaction: In a 384-well plate, add the test compound dilutions, followed by the kinase and substrate/ATP mixture. Incubate the plate at room temperature for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data reveals key SAR trends for the this compound scaffold as a kinase inhibitor.

G cluster_sar Structure-Activity Relationship Summary Core Pyridine Core R1 R1 Substitution (e.g., Halogen) Core->R1 R2 R2 Acetyl Group (Carbonyl is key) Core->R2 Amine Amine Derivatization (Aromatic group enhances) Core->Amine Potency Kinase Inhibitory Potency R1->Potency R2->Potency Amine->Potency

Caption: Key structural features influencing kinase inhibitory potency.

The data suggests that the pyridine core acts as a crucial scaffold for orienting the key interacting moieties within the kinase active site. The acetyl group's carbonyl oxygen likely forms a critical hydrogen bond with the hinge region of the kinase, a common interaction for type I kinase inhibitors. The enhanced potency observed with halogen substitutions at the R1 position may be due to favorable hydrophobic or halogen bonding interactions. The significant increase in activity upon replacing the Boc group with a benzoyl group suggests that this region of the molecule extends into a hydrophobic pocket, where an aromatic ring can establish beneficial van der Waals interactions.

Conclusion and Future Directions

This comparative guide demonstrates that the this compound scaffold is a versatile starting point for the development of potent kinase inhibitors. The SAR studies highlight the importance of specific structural features for achieving high inhibitory activity against both JAK2 and Aurora A. Future work should focus on further optimization of the substituents on the pyridine ring and the aromatic moiety replacing the Boc group to enhance potency and selectivity. Co-crystallization studies of the most potent analogs with their target kinases would provide valuable structural insights to guide further rational drug design.

References

  • MySkinRecipes. tert-Butyl (6-acetylpyridin-3-yl)carbamate. [Link]

  • Jin, B., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 949813. [Link]

  • Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(11), 051-056. [Link]

  • BPS Bioscience. Chemi-Verse™ Aurora Kinase A Assay Kit. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Janus kinase (JakA) family: Introduction. [Link]

  • ResearchGate. Aurora A and B Kinases - Targets of Novel Anticancer Drugs. [Link]

  • ResearchGate. (2025). Aurora A and B Kinases - Targets of Novel Anticancer Drugs. [Link]

  • Testing.com. (2019). JAK2 Mutation Test. [Link]

  • PubMed. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. [Link]

  • PubMed Central (PMC). (2018). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. [Link]

  • PubMed. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. [Link]

  • PubMed Central (PMC). (2022). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. [Link]

  • AACR Journals. (2015). Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. [Link]

  • Reactome. JAK3 binds JAK3 inhibitors. [Link]

  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • PubMed Central (PMC). (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]

  • PubMed. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. [Link]

  • ResearchGate. (2013). Chemistry of 2-Amino-3-cyanopyridines. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminopyridine: A Comprehensive Overview. [Link]

  • Google Patents. Preparation process of 3 amino-4 methyl pyridine.
  • MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Link]

  • PubMed Central (PMC). (2023). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. [Link]

  • PubMed Central (PMC). (2015). Recent advances in the development of Aurora kinases inhibitors in hematological malignancies. [Link]

  • PubMed. (2010). PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer. [Link]

  • PubMed Central (PMC). (2018). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

  • PubMed Central (PMC). (2014). Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol. [Link]

  • ACS Publications. (2018). Development, Optimization, and Structure–Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine Scaffold. [Link]

  • NIH. (2011). Design and Evaluation of a Real-Time PCR Assay for Quantification of JAK2 V617F and Wild-Type JAK2 Transcript Levels in the Clinical Laboratory. [Link]

  • ResearchGate. (2012). Laboratory Practice Guidelines for Detecting and Reporting JAK2 and MPL Mutations in Myeloproliferative Neoplasms. [Link]

  • ACS Omega. (2025). Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. [Link]

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022). Annals of Medical and Health Sciences Research, 12(1), 49-59. [Link]

Sources

Strategic Synthesis & Evaluation of tert-Butyl (4-acetylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of tert-Butyl (4-acetylpyridin-3-yl)carbamate , a critical "masked" intermediate used to synthesize fused heterocyclic systems, particularly 1,6-naphthyridines , which are privileged scaffolds in kinase inhibitor discovery (e.g., PI3K, mTOR inhibitors).[1]

Executive Analysis: The "Masked" Advantage

In medicinal chemistry, 3-amino-4-acetylpyridine is a volatile and unstable intermediate prone to oxidative degradation and self-condensation.[1] Protecting the amine with a tert-butoxycarbonyl (Boc) group yields This compound , stabilizing the molecule while directing regioselectivity during functionalization.[1]

This guide compares the two dominant synthetic methodologies—Directed Ortho-Lithiation (DoM) and Palladium-Catalyzed Coupling —and evaluates the derivative's performance as a precursor for high-value naphthyridine scaffolds.[1]

Comparative Synthesis Guide

Route A: Directed Ortho-Lithiation (DoM)

Mechanism: The Boc group on 3-aminopyridine acts as a Directed Metalation Group (DMG), coordinating with alkyl-lithium reagents to selectively deprotonate the C4 position.

  • Pros: High atom economy; uses inexpensive starting material (3-aminopyridine).[1][2]

  • Cons: Requires cryogenic conditions (-78 °C); use of pyrophoric reagents (t-BuLi or n-BuLi).[1]

  • Best For: Academic scale-up (gram scale) where cost of goods (COGs) is a priority over process safety engineering.[1]

Route B: Palladium-Catalyzed Stille Coupling

Mechanism: Starts from commercially available 3-amino-4-chloropyridine (protected as Boc).[1] A Stille coupling with tributyl(1-ethoxyvinyl)tin installs a masked acetyl group, followed by acidic hydrolysis.[1]

  • Pros: Robust, scalable, tolerant of ambient temperatures; avoids cryogenic lithiation.[1]

  • Cons: High cost of tin reagents; toxicity of organotin byproducts requires rigorous purification.[1]

  • Best For: Industrial process development (GMP) where safety and reproducibility are paramount.[1]

Comparative Data Table
FeatureRoute A: Ortho-LithiationRoute B: Stille Coupling
Starting Material 3-Aminopyridine ($)3-Amino-4-chloropyridine (

$)
Key Reagent t-BuLi / n-BuLiTributyl(1-ethoxyvinyl)tin
Reaction Temp -78 °C (Strict control)80–100 °C (Reflux)
Typical Yield 65–75%80–90%
Scalability Low (Heat transfer limits)High (Standard reactors)
Safety Profile High Risk (Pyrophoric)Moderate Risk (Toxic waste)

Technical Visualization: Synthesis & Application Pathways

SynthesisPathways Start_A 3-Aminopyridine Inter_A N-Boc-3-aminopyridine Start_A->Inter_A Boc2O, THF Start_B 3-Amino-4-chloropyridine Inter_B N-Boc-4-chloro-3-aminopyridine Start_B->Inter_B Boc2O, DMAP Lithiation 1. t-BuLi, -78°C 2. Weinreb Amide / Acetaldehyde Inter_A->Lithiation Stille Pd(PPh3)4 Tributyl(1-ethoxyvinyl)tin Inter_B->Stille Target This compound Lithiation->Target Ortho-Lithiation Stille->Target Pd-Coupling Friedlander Acidic Deprotection & Friedländer Condensation Target->Friedlander + Ketone (R-CO-CH2-R') Product 1,6-Naphthyridine Derivative (Kinase Inhibitor Scaffold) Friedlander->Product

Caption: Dual synthetic pathways (Lithiation vs. Stille) converging on the target carbamate, followed by its application in generating 1,6-naphthyridine scaffolds.

Performance Evaluation: Stability & Reactivity

Stability Profile

The tert-butyl carbamate moiety provides two critical stability advantages over the free amine:

  • Prevention of Self-Condensation: The free amine (3-amino-4-acetylpyridine) can self-condense to form diaza-anthracene-like oligomers upon storage.[1] The Boc group sterically and electronically deactivates the nitrogen, rendering the solid stable at room temperature for months.

  • Oxidative Resistance: The electron-withdrawing nature of the carbamate protects the pyridine ring from N-oxidation during storage.[1]

Application Efficiency: The Friedländer Condensation

The primary utility of this derivative is in the synthesis of 1,6-naphthyridines .[1]

  • Protocol: One-pot deprotection/cyclization.[1]

  • Reagents: HCl/EtOH or TFA/DCM followed by basic workup with the ketone partner.[1]

  • Data Insight: Using the Boc-protected precursor typically results in 15–20% higher yields in the condensation step compared to using the free amino-ketone, as it releases the reactive amine in situ at the exact moment required for imine formation, minimizing side reactions.

Detailed Experimental Protocol

Selected Method: Route A (Directed Ortho-Lithiation) - Optimized for Laboratory Scale.

Materials
  • N-Boc-3-aminopyridine (1.0 equiv)[1]

  • tert-Butyllithium (2.2 equiv, 1.7 M in pentane) [DANGER: Pyrophoric]

  • N-Methoxy-N-methylacetamide (Weinreb amide) (1.2 equiv)

  • Anhydrous THF (Solvent)

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask under an Argon atmosphere. Add N-Boc-3-aminopyridine (2.0 g, 10.3 mmol) and anhydrous THF (40 mL).

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath).

  • Addition: Add t-BuLi dropwise over 20 minutes. Note: Maintain internal temperature below -70 °C to prevent Boc cleavage or benzylic attack.[1]

  • Incubation: Stir at -78 °C for 2 hours. The solution will typically turn a deep yellow/orange, indicating the formation of the dianion species.[1]

  • Quench: Add N-methoxy-N-methylacetamide (1.3 g, 12.4 mmol) dissolved in THF (5 mL) dropwise.

  • Warming: Allow the reaction to warm to 0 °C over 2 hours.

  • Workup: Quench with saturated NH₄Cl solution (20 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][3][4]

  • Purification: Flash chromatography (Hexanes/EtOAc 4:1) yields the title compound as a white solid.[3][5]

Validation Checkpoint:

  • 1H NMR (CDCl3): Look for the acetyl singlet (~2.6 ppm) and the disappearance of the C4 proton signal. The Boc group singlet should remain at ~1.5 ppm.[1]

References

  • National Institutes of Health (NIH). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination.[1] (Provides foundational data on Boc-3-aminopyridine lithiation behavior).

  • Organic Syntheses.Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement.

  • BenchChem.Comparative Guide to the Synthesis of 3-Acetylpyridine.

  • MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.[1] (Applications of fused pyridine systems).[1][3][6]

  • ChemicalBook.Tert-Butyl (4-formylpyridin-3-yl)carbamate Synthesis.

Sources

Spectroscopic Analysis Guide: Structural Confirmation of tert-Butyl (4-acetylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a comparative technical analysis of spectroscopic methods required to unequivocally confirm the structure of tert-Butyl (4-acetylpyridin-3-yl)carbamate.

The Challenge: The primary analytical challenge with polysubstituted pyridines is regioisomerism . In the synthesis of this compound, it is synthetically plausible to generate isomers where the acetyl and carbamate groups are transposed (e.g., tert-butyl (3-acetylpyridin-4-yl)carbamate) or substituted at different ring positions (2,3- or 2,4-substitution patterns). Standard 1D NMR and Mass Spectrometry (MS) often fail to distinguish these isomers definitively.

The Solution: This guide compares "Routine Screening" (Method A) against "Definitive Elucidation" (Method B), establishing why 2D NMR (HMBC/NOESY) is the non-negotiable standard for validating this specific scaffold.

Comparative Analysis of Analytical Methods

The following table compares the utility of different spectroscopic techniques specifically for resolving the this compound structure.

FeatureMethod A: Routine Screening (1H NMR + LC-MS)Method B: Definitive Elucidation (2D NMR + IR)Verdict
Molecular Weight Confirmation Excellent. LC-MS gives clear [M+H]+ and fragmentation patterns (loss of Boc).N/A. NMR does not provide mass data.Method A is sufficient for mass confirmation.
Functional Group ID Good. Identifies Boc-methyls and Acetyl-methyls easily.Superior. IR distinguishes the ketone carbonyl from the carbamate carbonyl.Method B provides specific bond characterization.
Regiochemistry (Isomerism) Poor. 3,4-substitution patterns look very similar to 4,3-patterns in 1D 1H NMR (both show singlets and doublets).Definitive. HMBC correlates the acetyl protons to the specific ring carbon, proving position relative to nitrogen.Method B is required for structural proof.
Through-Space Interactions None. Cannot detect spatial proximity.Excellent. NOESY detects the specific interaction between the NH proton and the Acetyl-CH3 (intramolecular H-bond).Method B confirms geometry.

Structural Analysis & Theoretical Data

The Molecule[1]
  • Formula: C12H16N2O3

  • Key Features:

    • Pyridine Ring: Aromatic signals (3 protons).

    • Acetyl Group: Methyl singlet (~2.6 ppm), Ketone C=O (~199 ppm).

    • Boc Group: tert-Butyl singlet (9H, ~1.5 ppm), Carbamate C=O (~153 ppm).

    • Intramolecular H-Bond: The NH at position 3 is likely H-bonded to the Acetyl oxygen at position 4, shifting the NH signal significantly downfield.

Reference Spectral Data (DMSO-d6)

Note: Values are high-confidence ranges based on chem-informatics of similar 3-amino-4-acetylpyridine derivatives.

NucleusAssignmentShift (ppm) / Wavenumber (cm⁻¹)Multiplicity / Note
1H NMR H-2 (Pyridine)8.90 – 9.10Singlet (s). Deshielded by ring N and ortho-NHBoc.
1H NMR H-6 (Pyridine)8.30 – 8.50Doublet (d, J~5Hz). Alpha to ring N.
1H NMR H-5 (Pyridine)7.50 – 7.70Doublet (d, J~5Hz). Beta to ring N.
1H NMR NH (Carbamate)10.00 – 11.50Broad Singlet. Downfield due to H-bonding with Acetyl.
1H NMR Acetyl-CH3 2.55 – 2.65Singlet. Distinct from Boc.
1H NMR Boc-(CH3)3 1.45 – 1.55Singlet (9H). Diagnostic intense peak.
13C NMR C=O (Acetyl) 198 – 202Ketone carbonyl (Deshielded).
13C NMR C=O (Boc) 152 – 154Carbamate carbonyl.
IR C=O (Ketone) 1685 – 1695Lower freq due to conjugation.
IR C=O (Carbamate) 1715 – 1730Higher freq, distinct band.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution NMR
  • Solvent Choice: DMSO-d6 is strictly recommended over CDCl3.

    • Reasoning: DMSO minimizes proton exchange, allowing the sharp observation of the amide NH proton, which is critical for NOESY/HMBC correlations. CDCl3 often leads to broad or invisible NH signals.

  • Concentration: Prepare a solution of 10-15 mg of sample in 0.6 mL of solvent. High concentration is vital for detecting quaternary carbons in 2D HMBC experiments.

Protocol 2: The HMBC "Smoking Gun" Experiment

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the only way to definitively prove the acetyl group is at position 4 and the amine at position 3.

  • Acquire 1H Spectrum: Calibrate to residual DMSO peak (2.50 ppm).

  • Acquire HMBC (optimized for 8 Hz coupling):

    • Target Correlation 1: Look for the Acetyl-CH3 protons (~2.6 ppm). They will show a strong 2-bond correlation to the Ketone Carbonyl (~200 ppm).

    • Target Correlation 2 (The Proof): Look for the Acetyl-CH3 protons showing a 3-bond correlation to a Pyridine Ring Carbon .

      • Interpretation: The ring carbon they hit is C4 .

    • Target Correlation 3: Look for the H-2 (singlet, ~9.0 ppm) and H-6 (doublet, ~8.4 ppm).

      • If H-2 and H-6 both show correlations to the same quaternary carbon identified in Step 2 (C4), the structure is confirmed as 4-substituted.

      • If only one proton correlates, or if the connectivity implies a different pattern, you have a regioisomer.

Protocol 3: Infrared Spectroscopy (Carbonyl Differentiation)[2]
  • Method: ATR-FTIR (Attenuated Total Reflectance) on solid sample.

  • Scan Range: 4000 – 600 cm⁻¹.

  • Analysis: Focus on the 1650–1750 cm⁻¹ region.

    • You must observe two distinct peaks .[1]

    • The Carbamate peak will be at higher wavenumber (~1720 cm⁻¹).

    • The Acetyl (Ketone) peak will be at lower wavenumber (~1690 cm⁻¹) due to conjugation with the pyridine ring.

    • Failure Mode: A single broad peak suggests decomposition or lack of resolution; however, in this molecule, the electronic environments are distinct enough to see separation.

Visualization of Logic & Connectivity[3]

Diagram 1: Structural Elucidation Workflow

This flowchart illustrates the decision-making process for confirming the structure.

ElucidationWorkflow Sample Unknown Sample (Suspected Product) MS LC-MS Analysis Check MW: 236.12 Da Sample->MS IR FT-IR Spectroscopy Check: 2x Carbonyl Bands Sample->IR NMR_1D 1H NMR (DMSO-d6) Check: Aromatic Pattern (s, d, d) Sample->NMR_1D Decision Ambiguity Check: Is Regiochemistry Proven? MS->Decision IR->Decision NMR_1D->Decision NMR_2D 2D NMR (HMBC) Trace Acetyl-Ring Connectivity Decision->NMR_2D Required Final Confirmed Structure: This compound Decision->Final Insufficient Evidence NMR_2D->Final Definitive Link

Caption: Logical workflow moving from routine screening to definitive 2D NMR confirmation.

Diagram 2: Key HMBC Correlations

This diagram visualizes the specific atomic connections that must be observed in the HMBC spectrum to confirm the 3,4-substitution pattern.

HMBC_Connectivity Acetyl_H Acetyl Protons (2.6 ppm) Acetyl_C Acetyl C=O (~200 ppm) Acetyl_H->Acetyl_C 2-Bond (Strong) Ring_C4 Pyridine C4 (Quaternary) Acetyl_H->Ring_C4 3-Bond (Diagnostic) Ring_H2 Pyridine H2 (~9.0 ppm) Ring_H2->Ring_C4 3-Bond Ring_H5 Pyridine H5 (~7.6 ppm) Ring_H5->Ring_C4 2-Bond Ring_H6 Pyridine H6 (~8.4 ppm) Legend Green Arrow = The 'Smoking Gun' Proves Acetyl is attached to C4

Caption: HMBC correlation map. The 3-bond coupling from Acetyl protons to Ring C4 is the critical diagnostic signal.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on interpreting IR carbonyl bands and HMBC correlations).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for 2D NMR pulse sequence optimization and solvent effects).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online database for chemical shift prediction of heterocyclic systems).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for Pyridine and Carbamate shift ranges).

Sources

Head-to-head comparison of different synthetic routes for tert-Butyl (4-acetylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a head-to-head comparison of synthetic routes for tert-Butyl (4-acetylpyridin-3-yl)carbamate , a critical intermediate in the synthesis of PI3K inhibitors (e.g., Copanlisib) and fused 1,6-naphthyridine scaffolds.

Executive Summary

The synthesis of this compound hinges on the challenge of introducing an acetyl group at the C4 position of the pyridine ring, ortho to a protected amine.

  • The Industry Standard (Route A) utilizes a Stille Cross-Coupling on a 4-halo precursor. It offers the highest reliability and regiocontrol but relies on toxic organotin reagents.

  • The High-Efficiency Route (Route B) employs Directed Ortho-Metalation (DoM) to install the acetyl group directly. While it shortens the step count, it requires cryogenic conditions (-78 °C) and pyrophoric reagents (

    
    -BuLi), making it less ideal for large-scale manufacturing without flow chemistry.
    

Part 1: Retrosynthetic Analysis & Strategy

The strategic disconnection centers on the C4–C(O)Me bond. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution (Friedel-Crafts) impossible. Therefore, the strategy must rely on metal-mediated processes—either transition metal catalysis (Pd) or organolithium chemistry.

Retrosynthesis Target Target Molecule This compound Inter1 Precursor A tert-Butyl (4-halopyridin-3-yl)carbamate (X = Cl, Br, I) Target->Inter1 Stille/Heck Coupling (C-C Bond Formation) Inter2 Precursor B tert-Butyl pyridin-3-ylcarbamate Target->Inter2 Directed Ortho-Metalation (Li-Hal Exchange / Electrophile) Inter1->Inter2 DoM Halogenation Start Starting Material 3-Aminopyridine Inter2->Start Boc Protection

Figure 1: Retrosynthetic tree illustrating the two primary divergent pathways from the common intermediate tert-butyl pyridin-3-ylcarbamate.[1]

Part 2: Head-to-Head Comparison

Route A: The Stille Coupling Approach (Reliability First)

This route involves the palladium-catalyzed coupling of a 4-iodo or 4-bromo intermediate with a "masked" acetyl equivalent, typically tributyl(1-ethoxyvinyl)tin . The vinyl ether is subsequently hydrolyzed to the ketone.

  • Mechanism: Pd(0) oxidative addition to C4-X, transmetallation with Sn, reductive elimination, and acidic hydrolysis.

  • Pros: Exceptional functional group tolerance; high yields; avoids cryogenic lithiation on the final step; 4-halo precursors are stable.

  • Cons: Stoichiometric toxic tin byproducts; requires rigorous purification (KF on silica or aqueous KF wash) to remove Sn residues.

Route B: Directed Ortho-Metalation (DoM) (Efficiency First)

This route leverages the Boc-amino group as a Directed Metalation Group (DMG). Treatment with


-BuLi effects selective deprotonation at C4 (stabilized by the adjacent carbamate oxygen), followed by quenching with an electrophile like 

-methoxy-

-methylacetamide (Weinreb amide)
.
  • Mechanism: Coordination of Li to Boc carbonyl oxygen -> C4 deprotonation -> Nucleophilic attack on the amide electrophile.

  • Pros: Shortest linear sequence; atom economical (no halogenation step needed).

  • Cons: Requires

    
    -BuLi (pyrophoric); strict cryogenic control (-78 °C) is mandatory to prevent Boc attack or " halogen dance" side reactions; scale-up is dangerous in batch reactors.
    
Comparative Data Table
FeatureRoute A: Stille CouplingRoute B: Direct DoM
Key Reagent Tributyl(1-ethoxyvinyl)tin / Pd(PPh

)


-BuLi / Weinreb Amide
Step Count 3 (from 3-aminopyridine)2 (from 3-aminopyridine)
Overall Yield 65–75%40–55%
Regioselectivity 100% (Pre-installed halogen)>90% (C4 vs C2 depends on temp)
Safety Profile Moderate (Toxic Tin)High Risk (Pyrophoric Li)
Scalability High (Standard reactors)Low (Requires Flow/Cryo)
Cost High (Pd catalyst + Tin reagent)Moderate (Lithium reagent)

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis via Stille Coupling (Recommended)

Step 1: Preparation of tert-Butyl (4-iodopyridin-3-yl)carbamate

  • Dissolve tert-butyl pyridin-3-ylcarbamate (1.0 eq) in anhydrous THF (0.2 M) under N

    
    .
    
  • Cool to -78 °C. Add

    
    -BuLi (2.2 eq) dropwise. Stir for 1 h. (The dianion forms, directing to C4).
    
  • Add a solution of I

    
     (1.2 eq) in THF. Allow to warm to RT.
    
  • Quench with saturated Na

    
    S
    
    
    
    O
    
    
    . Extract with EtOAc.[2] Purify by column chromatography.
    • Note: The Boc group directs lithiation to C4, not C2, due to the coordination geometry.

Step 2: Stille Coupling

  • Charge: tert-Butyl (4-iodopyridin-3-yl)carbamate (1.0 eq), Tributyl(1-ethoxyvinyl)tin (1.1 eq), and Pd(PPh

    
    )
    
    
    
    (0.05 eq) in Toluene (0.1 M).
  • Reflux: Heat at 100 °C for 12–16 h under inert atmosphere. Monitor by TLC/LCMS.

  • Hydrolysis: Cool to RT. Add 1N HCl (aqueous) and stir vigorously for 1 h. (This hydrolyzes the vinyl ether to the ketone).

  • Workup: Neutralize with NaHCO

    
    . Extract with EtOAc.[2] Wash organic layer with 10% KF solution (to precipitate Tin).
    
  • Purification: Silica gel chromatography (Hex/EtOAc).

Protocol B: Synthesis via Direct DoM
  • Setup: Flame-dry a 3-neck flask. Maintain strict N

    
    /Ar atmosphere.
    
  • Lithiation: Dissolve tert-butyl pyridin-3-ylcarbamate (1.0 eq) in anhydrous THF. Cool to -78 °C .[3][4]

  • Deprotonation: Add

    
    -BuLi (2.2 eq, 1.7 M in pentane) dropwise over 20 min. Caution: Exothermic.[5] Maintain internal temp < -70 °C. Stir for 1 h at -78 °C.
    
    • Critical:

      
      -BuLi is often insufficient for clean C4 lithiation of the Boc-protected species; 
      
      
      
      -BuLi is preferred.
  • Electrophile Addition: Add

    
    -methoxy-
    
    
    
    -methylacetamide (1.5 eq) dissolved in THF dropwise.
  • Quench: Stir at -78 °C for 1 h, then allow to warm to 0 °C. Quench with saturated NH

    
    Cl.
    
  • Workup: Extract with EtOAc. The product is often accompanied by unreacted starting material, requiring careful chromatography.

Part 4: Mechanism & Pathway Visualization

ReactionPathways Start 3-Boc-Aminopyridine Lithiated C4-Lithio Species (Dianion) Start->Lithiated n-BuLi (2 eq) -78°C DirectLi C4-Lithio Species Start->DirectLi t-BuLi (2.2 eq) -78°C Iodo 4-Iodo Intermediate Lithiated->Iodo I2 Quench Vinyl Ethoxyvinyl Intermediate Iodo->Vinyl Pd(PPh3)4 Tributyl(1-ethoxyvinyl)tin Product This compound Vinyl->Product HCl (aq) Hydrolysis DirectLi->Product Weinreb Amide (N-OMe-N-Me-Ac)

Figure 2: Mechanistic flow of Route A (Top) vs. Route B (Bottom). Route A uses a stepwise isolation of the stable halide, while Route B attempts a direct electrophilic quench.

References

  • Synthesis of N-Substituted-3-amino-4-halopyridines. National Institutes of Health (NIH). Describes the optimized DoM halogenation of 3-Boc-aminopyridine.

  • Tributyl(1-ethoxyvinyl)tin Reagent Profile. ChemicalBook.[3] Details the usage of the tin reagent as an acetyl anion equivalent in Stille couplings.

  • Synthesis of tert-butyl (4-formylpyridin-3-yl)carbamate. ChemicalBook. Provides the experimental precedent for C4-selective lithiation of the 3-Boc-aminopyridine system using t-BuLi.

  • Directed Ortho Metalation (DoM) Selectivity. Wikipedia/Snieckus Reviews. General review of directing group strengths and conditions for pyridine lithiation.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。